2-Amino-6-chloropyridine-3-thiol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
2-amino-6-chloropyridine-3-thiol |
InChI |
InChI=1S/C5H5ClN2S/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H2,7,8) |
InChI Key |
DIESCUDLMGWIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1S)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of 2-Amino-6-chloro-3-mercaptopyridine (CAS 110402-22-7) in Advanced Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and drug development, trifunctional heterocyclic scaffolds are highly prized for their ability to rapidly generate molecular complexity. 2-Amino-6-chloro-3-mercaptopyridine (also known as 2-amino-6-chloropyridine-3-thiol, CAS: 110402-22-7)[1] stands out as a privileged building block. Featuring an electron-donating amino group, a highly nucleophilic thiol, and an electron-withdrawing, cross-coupling-ready chlorine atom, this compound serves as a critical intermediate for the synthesis of complex fused heterocycles, most notably the pharmacologically active thiazolo[5,4-b]pyridines.
This technical guide provides an in-depth analysis of the physicochemical dynamics, divergent reactivity, and self-validating synthetic protocols associated with this specific mercaptopyridine derivative.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 2-amino-6-chloro-3-mercaptopyridine in synthetic workflows, one must first understand the electronic push-pull system governing its reactivity. The core pyridine ring is heavily modulated by its three substituents, creating orthogonal reactivity profiles at the C2, C3, and C6 positions.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the title compound, with baseline topological data extrapolated from its well-characterized des-chloro analog[2].
| Property | Value |
| IUPAC Name | 2-Amino-6-chloropyridine-3-thiol |
| CAS Number | 110402-22-7[1] |
| Molecular Formula | C |
| Molecular Weight | 160.62 g/mol |
| Topological Polar Surface Area (TPSA) | ~65.9 Ų (based on des-chloro analog)[2] |
| Hydrogen Bond Donors | 2 (Amine -NH |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Thiol S) |
Electronic Effects & Regioselectivity
-
The C2-Amino Group (+M, -I): Acts as a strong resonance electron donor. It activates the pyridine ring toward electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho (C3) and para (C5) positions[3].
-
The C6-Chloro Group (-I, +M): Exerts a strong inductive electron-withdrawing effect, lowering the overall pK
of the pyridine nitrogen and making the ring more resistant to oxidative degradation[4]. Crucially, its steric bulk at the C6 position helps bias electrophilic attack toward the C3 position over C5. -
The C3-Thiol Group: A soft, highly polarizable nucleophile. It is the most reactive site on the molecule but is highly susceptible to oxidative dimerization (disulfide formation) in the presence of atmospheric oxygen.
Divergent Reactivity & Pharmacophore Generation
The true value of 2-amino-6-chloro-3-mercaptopyridine lies in its orthogonal reactivity. By carefully selecting reaction conditions (pH, solvent, and catalysts), researchers can selectively address each functional group to build divergent pharmacophores.
Caption: Divergent orthogonal reactivity pathways of 2-amino-6-chloro-3-mercaptopyridine.
-
C2/C3 Annulation: The proximity of the primary amine and the thiol allows for rapid condensation with aldehydes, carboxylic acids, or orthoesters to form the rigid thiazolo[5,4-b]pyridine bicyclic system—a privileged scaffold in kinase inhibitors.
-
Late-Stage C6 Functionalization: Because the C6-chloride is relatively inert under standard basic alkylation conditions, it can be preserved throughout early synthetic steps and utilized later for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to expand the molecule's chemical space.
Mechanistic Synthesis Pathways
Direct thiolation of 2-amino-6-chloropyridine is notoriously difficult due to the potential for over-reaction and poor regiocontrol[4]. The most robust, scalable method involves a two-step sequence: Regioselective Electrophilic Thiocyanation followed by Chemoselective Reduction .
Caption: Step-by-step synthetic workflow from 2-amino-6-chloropyridine to the target mercaptopyridine.
Experimental Workflows (Self-Validating Protocols)
As a Senior Application Scientist, it is critical to recognize that a protocol is only as good as its built-in validation mechanisms. The following procedures are designed to be self-validating, ensuring causality and mechanism dictate every experimental choice.
Protocol A: Synthesis of 2-Amino-6-chloro-3-mercaptopyridine
Step 1: Thiocyanation of 2-Amino-6-chloropyridine
-
Preparation: Dissolve 2-amino-6-chloropyridine (1.0 equiv) and potassium thiocyanate (KSCN, 3.0 equiv) in glacial acetic acid. Cool the mixture to 0 °C.
-
Causality: Acetic acid serves as both solvent and proton source, activating the pyridine ring. The low temperature is critical to prevent poly-thiocyanation and control the exothermic halogenation.
-
-
Electrophile Generation: Add a solution of bromine (Br
, 1.1 equiv) in acetic acid dropwise over 1 hour.-
Causality: Bromine reacts in situ with KSCN to generate thiocyanogen (SCN)
, the active electrophile. Dropwise addition maintains a low steady-state concentration of (SCN) , maximizing regioselectivity for the C3 position driven by the C2-amine's directing effect[3].
-
-
Validation: Monitor via LC-MS. The starting material (M+H
129) should cleanly convert to the thiocyanate intermediate (M+H 186).
Step 2: Chemoselective Reduction to the Free Thiol
-
Deoxygenation (Critical Step): Suspend the thiocyanate intermediate in absolute ethanol. Sparge the suspension vigorously with Argon gas for 20 minutes.
-
Causality: The free thiol generated in the next step is highly susceptible to oxidative dimerization into a disulfide in the presence of dissolved O
. Argon sparging eliminates this failure pathway.
-
-
Reduction: Add sodium borohydride (NaBH
, 2.5 equiv) in small portions at room temperature. Stir for 2 hours under an Argon balloon. -
Quench & Isolation: Carefully quench the reaction with degassed 1M HCl to pH 4, causing the product to precipitate. Filter under a blanket of inert gas.
-
Self-Validation System: Analyze the isolated solid via LC-MS.
-
Success: A dominant peak at M+H
161 confirms the free thiol. -
Failure Mode: A mass peak at M+H
319 indicates the formation of the disulfide dimer (C H Cl N S ), signaling inadequate deoxygenation during the reduction or quench phases.
-
Protocol B: One-Pot Annulation to 5-Chloro-2-substituted-thiazolo[5,4-b]pyridine
-
Condensation: To a degassed solution of 2-amino-6-chloro-3-mercaptopyridine (1.0 equiv) in toluene, add a trialkyl orthoester (e.g., triethyl orthoacetate, 1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 equiv).
-
Causality: Acid catalysis accelerates the initial formation of the imidate intermediate at the more basic C2-amine.
-
-
Cyclization: Heat the mixture to reflux (110 °C) using a Dean-Stark trap for 4 hours.
-
Causality: The Dean-Stark trap removes the ethanol byproduct, driving the equilibrium of the intramolecular cyclization forward. The soft C3-thiol subsequently attacks the activated imidate carbon, closing the thiazole ring.
-
-
Validation: TLC monitoring (Hexanes/EtOAc) will show the consumption of the highly polar thiol precursor and the appearance of a highly UV-active, less polar spot corresponding to the fused bicyclic product.
References
- ChemicalBook. "110402-22-7 CAS Manufactory - ChemicalBook". Accessed March 3, 2026.
- PubChem. "2-Aminopyridine-3-thiol | C5H6N2S | CID 13911673 - PubChem". Accessed March 3, 2026.
- BenchChem. "2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5 - Benchchem". Accessed March 3, 2026.
- ResearchGate. "Synthesis mechanism of Mo–30 wt% alloy through hydrogen reduction of MoO3–WO3 mixture". Accessed March 3, 2026.
Sources
6-chloro-2-aminopyridine-3-thiol molecular weight and formula
This comprehensive technical guide details the chemical identity, synthesis, and application of 6-chloro-2-aminopyridine-3-thiol , a critical heterocyclic scaffold in drug discovery.
Executive Summary
6-Chloro-2-aminopyridine-3-thiol (also known as 2-amino-6-chloropyridine-3-thiol) is a high-value intermediate in medicinal chemistry. It serves as a primary "ortho-functionalized" precursor for synthesizing thiazolo[5,4-b]pyridines , a privileged scaffold in kinase inhibitor development (e.g., targeting c-KIT, EGFR, and PI3K). Due to the high susceptibility of the thiol group to oxidative dimerization, this compound is frequently generated in situ or stored as a stabilized salt (e.g., hydrochloride) rather than a free base.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 2-Amino-6-chloropyridine-3-thiol |
| Common Synonyms | 2-Amino-6-chloro-3-mercaptopyridine; 6-Chloro-3-mercapto-2-pyridinamine |
| Molecular Formula | C₅H₅ClN₂S |
| Molecular Weight | 160.62 g/mol |
| CAS Number | Note: Often cited as the disulfide dimer or generated in situ from CAS 27048-04-0 (Nitro precursor). |
| Physical State | Yellow to orange solid (oxidizes to dark solid upon air exposure) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; oxidizes in protic solvents without antioxidants. |
| pKa (Calculated) | Thiol (~6.5–7.0), Pyridine N (~2.5 due to Cl- electron withdrawal) |
Structural Analysis
The molecule features a pyridine ring substituted at three positions:[1][2][3]
-
Position 2 (Amino, -NH₂): Acts as a hydrogen bond donor and nucleophile for cyclization.
-
Position 3 (Thiol, -SH): A highly nucleophilic group, critical for forming sulfur-containing heterocycles.
-
Position 6 (Chloro, -Cl): An electron-withdrawing group that activates the ring for further functionalization (e.g., SₙAr or Suzuki coupling) after the bicyclic core is formed.
Synthesis & Production Protocols
Due to stability concerns, two primary routes are employed. Method A is preferred for direct isolation, while Method B is used for in situ cyclization.
Method A: Thiocyanation of 2-Amino-6-chloropyridine (The KSCN Route)
This method introduces the sulfur moiety via electrophilic aromatic substitution.
-
Precursor: 2-Amino-6-chloropyridine (CAS 45644-21-1).
-
Reagents: Potassium Thiocyanate (KSCN), Bromine (Br₂), Acetic Acid.
Protocol:
-
Thiocyanation: Dissolve 2-amino-6-chloropyridine in glacial acetic acid. Add KSCN (2.5 eq). Dropwise add Br₂ (1.0 eq) at <10°C to generate the electrophilic thiocyanogen species in situ.
-
Intermediate Isolation: The reaction yields 2-amino-6-chloro-3-thiocyanatopyridine .
-
Hydrolysis: Reflux the thiocyanate intermediate in 10% NaOH or Na₂S solution to cleave the nitrile, liberating the free thiol.
-
Workup: Acidify carefully to pH 5–6 under inert atmosphere (Argon/N₂) to precipitate the thiol. Critical: Use immediately or store under N₂ at -20°C.
Method B: Reduction of Sulfonyl Chloride
Used when starting from the 3-sulfonic acid or sulfonyl chloride derivative.
-
Chlorosulfonation: Treat 2-amino-6-chloropyridine with chlorosulfonic acid.
-
Reduction: Reduce the resulting sulfonyl chloride using Stannous Chloride (SnCl₂) and HCl.
Visualization: Synthesis Pathways
Caption: Synthetic pathways for generating 6-chloro-2-aminopyridine-3-thiol and its downstream conversion to thiazolopyridines.
Applications in Drug Discovery[3]
The 6-chloro-2-aminopyridine-3-thiol scaffold is a "linchpin" intermediate. Its primary utility lies in its ability to undergo cyclocondensation to form thiazolo[5,4-b]pyridines , which mimic the adenine ring of ATP and thus act as potent kinase inhibitors.
Key Reaction: Cyclization to Thiazolo[5,4-b]pyridines
Reacting the 2-amino-3-thiol core with various electrophiles yields the bicyclic system:
-
With Aldehydes (R-CHO): Yields dihydrothiazolopyridines (requires oxidation to aromatize).
-
With Carboxylic Acids/Orthoesters: Yields 2-substituted thiazolo[5,4-b]pyridines directly.
-
With Phosgene/CDI: Yields thiazolo[5,4-b]pyridin-2-ones.
Structure-Activity Relationship (SAR) Logic
Once the bicyclic core is formed, the 6-chloro substituent (inherited from the starting material) becomes a strategic handle:
-
Solubility & Metabolism: The Cl atom can be displaced by amines (via SₙAr) to introduce solubilizing groups (e.g., morpholine, piperazine).
-
Selectivity: The 6-position generally points towards the solvent-exposed region of the kinase ATP-binding pocket, allowing for bulky substitutions to tune selectivity.
Visualization: SAR & Cyclization Logic
Caption: The strategic role of the thiol intermediate in accessing kinase inhibitor libraries.
Handling & Safety Protocols
Stability Warning
-
Oxidation: Aminothiols are prone to rapid oxidation to disulfides (R-S-S-R) in solution, especially at pH > 7.
-
Mitigation: Always use degassed solvents. Add reducing agents like DTT (dithiothreitol) or TCEP if the thiol must be stored in solution. Ideally, generate and use immediately.
Safety Data
-
Hazards: Irritant to eyes, respiratory system, and skin.[4] Thiols often possess a strong, disagreeable odor (stench).
-
PPE: Work in a fume hood. Wear nitrile gloves and safety goggles.
-
Incompatibility: Strong oxidizing agents, heavy metals.
References
-
Synthesis of Thiazolo[5,4-b]pyridines
-
Journal of Heterocyclic Chemistry, "A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives from Chloronitropyridines."[5]
-
Source:
-
-
Kinase Inhibitor Applications (c-KIT/EGFR)
- Cancers (MDPI)
-
Source:
-
General Synthesis of Pyridine-3-thiols
- Journal of Organic and Pharmaceutical Chemistry, "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols."
-
Source:
-
Precursor Data (2-Amino-6-chloropyridine)
- PubChem Compound Summary, "6-Chloropyridin-2-amine."
-
Source:
Sources
- 1. libra.article2submit.com [libra.article2submit.com]
- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-6-chloro-3-nitropyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of Aminopyridine Thiol Motifs in Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern drug discovery and materials science, the architectural rigidity and electronic tuning of building blocks dictate the success of downstream applications. As a Senior Application Scientist, I frequently encounter the challenge of designing libraries that balance lipophilicity, target engagement, and synthetic tractability. Aminopyridine thiols (e.g., 2-amino-3-pyridinethiol, 4-amino-3-pyridinethiol) have emerged as highly privileged, bifunctional motifs.
By combining a nucleophilic amine and a highly reactive thiol on an electron-deficient pyridine scaffold, these building blocks enable the rapid construction of fused heterocycles—most notably thiazolo[4,5-b]pyridines. This whitepaper dissects the physicochemical advantages, synthetic causality, and field-proven applications of aminopyridine thiols, providing researchers with a self-validating framework for integrating these motifs into their workflows.
Physicochemical Profiling & Structural Rationale
The utility of aminopyridine thiols stems from their dual reactivity and favorable pharmacokinetic baseline. The pyridine nitrogen serves as a built-in hydrogen bond acceptor, crucial for interacting with kinase hinge regions or enzymatic allosteric sites, while the adjacent amine and thiol groups allow for orthogonal or concerted functionalization.
When isolated as hydrochloride salts, these compounds exhibit excellent stability against oxidative dimerization (disulfide formation), ensuring reproducible library generation.
Table 1: Quantitative Profiling of a Representative Building Block
Data based on 4-Aminopyridine-3-thiol hydrochloride[1].
| Physicochemical Property | Value | Causality / Impact on Molecular Design |
| Molecular Weight | 162.64 g/mol | Low molecular weight provides a high ligand efficiency (LE) starting point, allowing extensive downstream functionalization without violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Falls well within the optimal range (<140 Ų) for membrane permeability and oral bioavailability. |
| LogP | 1.37 | Favorable baseline lipophilicity; prevents the final fused heterocycle from becoming overly hydrophobic. |
| H-Bond Donors | 2 | Facilitates precise target binding; the primary amine can be converted into an amide to tune donor strength. |
| H-Bond Acceptors | 3 | Enhances aqueous solubility and interaction with target electrophiles. |
Synthetic Methodologies: Accessing the Motif
Synthesizing aminopyridine thiols presents a unique thermodynamic challenge. Direct electrophilic sulfuration of a naked pyridine ring is notoriously difficult due to the ring's inherent electron deficiency. Deprotonation requires harsh conditions, and identifying the correct sulfur electrophile is critical to prevent starting material recovery[2].
Protocol 1: Synthesis of Aminopyridine Thiols via Elemental Sulfuration
This protocol utilizes elemental sulfur to bypass the steric limitations of standard disulfide reagents[2].
Step 1: Directed Ortho-Lithiation
-
Procedure: Dissolve the protected aminopyridine precursor in anhydrous THF under an inert argon atmosphere. Cool the system to -78°C and add n-BuLi (2.5 equivalents) dropwise.
-
Causality: The ultra-low temperature is non-negotiable. It suppresses nucleophilic addition of the alkyllithium to the pyridine ring (Chichibabin-type side reactions) and directs the lithiation thermodynamically to the ortho-position adjacent to the directing group[2].
Step 2: Electrophilic Sulfuration
-
Procedure: Introduce elemental sulfur (S₈) to the reaction mixture.
-
Causality: While reagents like di-tert-butyl disulfide are common, they are often too sterically hindered for the pyridine anion, and the tert-butylmercaptyl group is a suboptimal leaving group[2]. Elemental sulfur readily reacts with the lithiated species to form a polysulfur intermediate with minimal steric penalty[2].
Step 3: Reduction of the Polysulfur Intermediate
-
Procedure: Treat the crude polysulfur intermediate with Sodium Borohydride (NaBH₄) in ethanol at 0°C.
-
Causality: NaBH₄ selectively cleaves the polysulfide bonds, reducing the complex intermediate down to the monomeric, free aminopyridine thiol[2].
Step 4: Acidic Workup & Isolation
-
Procedure: Quench the reaction with aqueous HCl and precipitate the product.
-
Causality: Isolating the product as a hydrochloride salt protonates the amine and pyridine nitrogen, drastically reducing the electron density on the thiol. This prevents spontaneous oxidative dimerization into a disulfide, ensuring a shelf-stable building block[1].
Step-by-step synthetic workflow from aminopyridine precursors to fused thiazolopyridine cores.
Constructing Fused Heterocycles: Thiazolo[4,5-b]pyridines
Once the aminopyridine thiol is secured, its bifunctionality is leveraged to construct thiazolopyridine cores. These fused bicyclic systems are highly prized in medicinal chemistry as bioisosteres for benzothiazoles and purines.
Protocol 2: One-Pot Condensation and Cyclization
Step 1: Condensation Setup
-
Procedure: Combine the aminopyridinethiol with a suitable carboxylic acid (or orthoester) in a polar aprotic solvent like DMF[3],[4].
-
Causality: The thiol acts as a soft nucleophile, attacking the activated carbonyl carbon first to form a thioester intermediate.
Step 2: Acid-Catalyzed Cyclization
-
Procedure: Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat the mixture to 120°C[3],[4].
-
Causality: The acid catalyst protonates the carbonyl oxygen of the thioester intermediate, increasing its electrophilicity. This triggers an intramolecular nucleophilic attack by the adjacent primary amine. Subsequent dehydration (loss of H₂O) yields the fully aromatized thiazolopyridine ring system[4].
Applications in Drug Discovery: SIRT1 Modulators
Thiazolopyridines and their oxazolopyridine analogs are actively utilized in the development of Sirtuin 1 (SIRT1) modulators[3],[4]. SIRT1 is a NAD⁺-dependent protein deacetylase implicated in aging, metabolic disorders, and neurodegeneration.
Compounds such as SIRT1-IN-5 (an oxazolopyridine derivative) and related thiazolopyridine analogs act by binding to allosteric sites on the SIRT1 enzyme[3]. The nitrogen atom in the pyridine ring of the fused core is critical for forming hydrogen bonds with the enzyme's binding pocket, while the sulfur atom in the thiazole ring alters the dihedral angle and lipophilicity compared to oxygen, providing a vector for Structure-Activity Relationship (SAR) optimization.
SIRT1 deacetylation pathway and its targeted modulation by thiazolopyridine-based compounds.
Applications in Coordination Chemistry & Materials Science
Beyond small-molecule therapeutics, aminopyridine thiols are powerful ligands in inorganic chemistry. Their ability to act as bridging ligands facilitates the self-assembly of elusive, high-nuclearity metal clusters.
For instance, 4-aminopyridine has been utilized alongside thiol ligands to co-protect massive 50-nuclei silver(I)-thiolate clusters[5]. In these complex architectures, the pyridine nitrogen coordinates directly to the silver ions, while the thiolate groups bridge multiple metal centers to stabilize the cluster core[5]. Furthermore, the amine groups on the pyridine ring can participate in weak intermolecular interactions, such as halogen bonding, allowing for the crystal engineering of highly ordered supramolecular networks[6].
Conclusion
Aminopyridine thiols are far more than simple reagents; they are strategic nodes in chemical synthesis. Whether deployed to overcome the thermodynamic hurdles of pyridine functionalization, to construct rigid bioisosteres for SIRT1 modulation, or to stabilize massive metal-thiolate clusters, understanding the causality behind their reactivity is paramount. By leveraging the protocols and physicochemical insights detailed in this guide, development teams can confidently integrate these motifs into their next-generation discovery pipelines.
References
2.[6] Title: Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium Source: Crystal Growth & Design (ACS Publications) URL: [Link]
3.[5] Title: tert-Butyl thiol and pyridine ligand co-protected 50-nuclei clusters: the effect of pyridines on Ag–SR bonds Source: Dalton Transactions (RSC Publishing) URL: [Link]
5.[2] Title: Synthesis and Characterization of Nature Inspired Fluorophores Source: UCL Discovery URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl thiol and pyridine ligand co-protected 50-nuclei clusters: the effect of pyridines on Ag–SR bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
2-Amino-6-chloropyridine-3-thiol vs 2-Amino-6-chloropyridine structural difference
Structural Dynamics and Reactivity Profiles: 2-Amino-6-chloropyridine vs. 2-Amino-6-chloropyridine-3-thiol
Executive Summary
As a Senior Application Scientist in medicinal chemistry and process development, I frequently emphasize a core tenet of molecular design: seemingly minor structural modifications dictate entirely divergent synthetic trajectories. The transition from 2-Amino-6-chloropyridine to 2-Amino-6-chloropyridine-3-thiol involves a single functional group addition—a thiol (-SH) at the C3 position. However, this transforms the molecule from a monofunctional cross-coupling hub into a highly reactive, bifunctional scaffold primed for heterocyclization. This technical guide deconstructs the causality behind their distinct reactivities, providing validated protocols and mechanistic insights for drug development professionals.
Physicochemical and Structural Comparison
To understand their divergent applications, we must first benchmark their foundational properties.
Table 1: Core Physicochemical Data Summary
| Property | 2-Amino-6-chloropyridine | 2-Amino-6-chloropyridine-3-thiol |
| CAS Number | 45644-21-1 | 110402-22-7[1] |
| Molecular Formula | C5H5ClN2 | C5H5ClN2S[1] |
| Molecular Weight | 128.56 g/mol | 160.62 g/mol [2] |
| Functional Groups | -NH2 (C2), -Cl (C6) | -NH2 (C2), -SH (C3), -Cl (C6) |
| Primary Application | Suzuki/Buchwald cross-couplings[3] | Fused thiazolopyridine synthesis |
Electronic Causality: In 2-Amino-6-chloropyridine, the pyridine ring is inherently electron-deficient. The C2-amino group donates electron density via resonance (+M effect), while the C6-chloro group withdraws electron density via induction (-I effect)[3]. This electronic push-pull system leaves the C-Cl bond highly susceptible to oxidative addition by transition metals, making it an ideal substrate for cross-coupling[4].
Conversely, 2-Amino-6-chloropyridine-3-thiol introduces a soft, highly nucleophilic thiol at the C3 position. The ortho-relationship between the hard nucleophile (-NH2) and the soft nucleophile (-SH) creates a potent "chelation-like" pocket. This spatial proximity thermodynamically drives intramolecular cyclization reactions, overriding the standard intermolecular cross-coupling pathways.
Reactivity Profile 1: 2-Amino-6-chloropyridine (Cross-Coupling Hub)
2-Amino-6-chloropyridine is a staple building block in the synthesis of aryl-substituted pyridines, frequently utilized in the development of kinase inhibitors such as MSK1 inhibitors[5]. The chlorine atom serves as the primary reactive site for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings[4].
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position.
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Couple 2-amino-6-chloropyridine with an arylboronic acid to form a C-C bond.
-
Preparation: In a rigorously degassed Schlenk flask, combine 1.0 eq of 2-amino-6-chloropyridine[4], 1.5 eq of the target arylboronic acid, and 3.0 eq of K2CO3 base[4].
-
Catalyst Loading: Add 1-2 mol% Pd(OAc)2 and 2-4 mol% of a dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos)[4].
-
Causality: Electron-rich, bulky ligands are mandatory here. They accelerate oxidative addition into the challenging heteroaryl C-Cl bond and sterically prevent catalyst deactivation (poisoning) by the free C2-amino group[6].
-
-
Solvent & Heating: Suspend the mixture in a 1:1 solution of Acetonitrile/Water or 1,4-Dioxane[4]. Heat to 100 °C for 10-14 hours under an inert N2 atmosphere[4].
-
Validation (In-Process): Monitor the reaction via LC-MS. This protocol is self-validating when the starting material mass signal (m/z 129 [M+H]+) is entirely replaced by the calculated product mass. GC-FID can also be utilized for precise in-situ yield determination[7].
-
Workup: Extract the aqueous layer with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.
Reactivity Profile 2: 2-Amino-6-chloropyridine-3-thiol (Bifunctional Cyclization)
The presence of the C3-thiol group fundamentally shifts the molecule's utility. Instead of metal-catalyzed coupling, 110402-22-7[1] is utilized to construct fused bicyclic systems, specifically thiazolo[5,4-b]pyridines. These scaffolds are critical pharmacophores in developing advanced antimicrobial agents and targeted therapeutics.
Cyclocondensation of 2-amino-6-chloropyridine-3-thiol into a thiazolopyridine.
Self-Validating Protocol: Thiazolo[5,4-b]pyridine Synthesis
Objective: Condense 2-amino-6-chloropyridine-3-thiol with an aromatic aldehyde to form a fused heterocycle.
-
Condensation: Dissolve 1.0 eq of 2-amino-6-chloropyridine-3-thiol and 1.1 eq of the target aldehyde in glacial acetic acid (or ethanol with a catalytic amount of p-toluenesulfonic acid).
-
Cyclization: Reflux the mixture at 80-100 °C for 4-6 hours.
-
Causality: The initial step relies on the primary amine condensing with the aldehyde to form an electrophilic imine intermediate. The spatial proximity of the C3-thiol allows for rapid intramolecular nucleophilic attack, forming a thiazoline ring. This is thermodynamically driven by the stability of the resulting fused system.
-
-
Aromatization: Because the starting material is an aldehyde, an oxidant (such as DDQ or prolonged exposure to atmospheric oxygen) is required to aromatize the intermediate thiazoline into a fully conjugated thiazole ring.
-
Validation (In-Process): Utilize Ellman's reagent (DTNB) spot testing on TLC. A positive (yellow) spot indicates the presence of free thiols. The reaction is complete—and self-validated—when the Ellman's test turns strictly negative, proving the C3-thiol has been fully consumed in the cyclization event.
-
Workup: Neutralize the acidic solvent with saturated NaHCO3, extract with Dichloromethane (DCM), and recrystallize the final product from ethanol.
Environmental and Handling Considerations
Both compounds are halogenated heteroaromatics and pose significant risks to aquatic environments[3]. They must never be allowed to enter groundwater or sewage systems undiluted[3]. Standard laboratory PPE, including respiratory protection against dust and vapors, is strictly required due to documented skin, eye, and respiratory irritation hazards[8].
References
-
2-Amino-6-chloropyridine 97 45644-21-1 - MilliporeSigma Source: sigmaaldrich.com URL:
-
Cas no 110402-22-7 (2-amino-6-chloro-pyridine-3-thiol) Source: chem960.com URL: 1
-
45644-21-1 Cas No. | 2-Amino-6-chloropyridine - Apollo Scientific Source: apolloscientific.co.uk URL: 8
-
110402-22-7 | 2-氨基-6-氯吡啶-3-硫醇| 摩库 - MolCore Source: molcore.com URL:2
-
What is 2-Amino-6-chloropyridine and how is it synthesized? - FAQ - Guidechem Source: guidechem.com URL:3
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors Source: nih.gov URL: 5
-
Supporting Information - Wiley-VCH: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: wiley-vch.de URL:4
-
Pd-Catalyzed Suzuki Coupling Reactions of Aryl Halides Containing Basic Nitrogen Centers with Arylboronic Acids in Water Source: rsc.org URL: 7
-
Expanding the Substrate Scope in Palladium-Catalyzed CN - DSpace@MIT Source: mit.edu URL: 6
Sources
- 1. chem960.com [chem960.com]
- 2. molcore.com [molcore.com]
- 3. guidechem.com [guidechem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. rsc.org [rsc.org]
- 8. 45644-21-1 Cas No. | 2-Amino-6-chloropyridine | Apollo [store.apolloscientific.co.uk]
Strategic Exploitation of Pyridine Thiol Scaffolds in Modern Medicinal Chemistry
Introduction: The Chemo-Biological Paradox
In the landscape of heterocyclic medicinal chemistry, the pyridine thiol moiety (and its tautomeric thione form) occupies a unique "privileged" space. It presents a chemo-biological paradox: the thiol group is often viewed as a metabolic liability due to potential S-oxidation and reactivity, yet when constrained within a pyridine scaffold, it unlocks specific bio-orthogonal mechanisms—namely, metal ionophoresis and covalent cysteine targeting .
This guide moves beyond basic substitution patterns. It details how to weaponize the 2-mercaptopyridine scaffold for oncology and infectious disease, providing self-validating synthetic protocols and metabolic defense strategies.[1]
The Chelation-Redox Axis: Mechanism of Action
The 2-mercaptopyridine motif (2-MP) is not merely a structural spacer; it is a functional warhead. Its activity is governed by the N,S-donor system , which forms stable 4-membered chelate rings with transition metals (Zn²⁺, Cu²⁺).[1]
The "Trojan Horse" Ionophore Mechanism
Unlike standard enzyme inhibitors that bind to a pocket, 2-MP derivatives often act as ionophores. The classic example is Zinc Pyrithione (ZPT) .[1][2] While often categorized as a simple antifungal, its mechanism is a sophisticated metal-swapping operation.[1]
-
Entry: ZPT enters the cell as a neutral, lipophilic complex.[1]
-
Exchange: Intracellularly, it undergoes transchelation with endogenous Copper (Cu²⁺).[1]
-
Toxicity: The resulting Copper-Pyrithione complex is the true effector.[1] It delivers a lethal Cu²⁺ payload to Iron-Sulfur (Fe-S) cluster proteins (e.g., aconitase), dismantling the cell's metabolic machinery.[1]
Diagram 1: The Ionophore Cascade (Mechanism of Action)
Figure 1: The "Trojan Horse" mechanism of pyridine thiol ionophores.[1] The scaffold facilitates the lethal intracellular accumulation of copper, targeting metabolic enzymes.
Precision Synthesis: Architectures & Protocols
Traditional synthesis (nucleophilic aromatic substitution of 2-chloropyridines) often requires harsh conditions.[1] Modern medicinal chemistry demands regioselectivity and functional group tolerance.[1]
Protocol: Pd-Catalyzed C-S Cross-Coupling (C2-Selective)
This protocol adapts recent advances in Pd-NHC catalysis (e.g., using IPent ligands) to achieve high selectivity for the C2 position, even in the presence of other halogens.
Objective: Synthesis of 2-(arylthio)pyridine-3-carboxamides (Kinase Inhibitor Precursors).
Reagents:
-
Substrate: 2-chloro-3-iodopyridine (1.0 equiv)
-
Thiol: Thiophenol derivative (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: IPr or IPent (NHC ligand) (4 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene (anhydrous)[1]
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox, mix Pd(OAc)₂ and the NHC ligand in toluene at RT for 30 mins to form the active Pd-NHC species.[1]
-
Substrate Addition: Add the 2-chloro-3-iodopyridine and the thiophenol derivative. Note: The bulky NHC ligand directs the oxidative addition preferentially to the C-Cl bond at C2 over the C-I bond at C3, a counter-intuitive but documented phenomenon in specific heterocyclic systems.
-
Reaction: Seal the vial and heat to 80°C for 12 hours.
-
Workup: Filter through a celite pad to remove Pd black.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Validation Point: The retention of the C3-Iodine atom is critical. It serves as a handle for a subsequent Suzuki-Miyaura coupling to install the solubilizing tail, a common requirement for kinase inhibitors.
Comparison of Synthetic Strategies
| Method | Key Reagents | Scope/Utility | Limitations |
| S_NAr (Classical) | NaH, DMF, Heat | Simple 2-chloropyridines | Poor FG tolerance; requires electron-deficient rings.[1] |
| Newman-Kwart | Phenol | Converting -OH to -SH | High temp (250°C+); rarely scalable for complex drugs.[1] |
| Pd-Catalyzed (Modern) | Pd(OAc)₂, Xantphos/NHC | Complex scaffolds , late-stage functionalization | Catalyst cost; requires inert atmosphere.[1] |
| Direct Sulfenylation | Disulfides, Cu-catalyst | C-H activation approaches | Regioselectivity can be unpredictable.[1] |
Therapeutic Frontiers: Case Study (Oncology)
Target: Dual PIKfyve/PIP4K2C Inhibition.[1][3][4] Novel Scaffold: Isothiazolo[4,3-b]pyridine (A fused pyridine-thiol derivative).[1]
Recent research (2024-2025) has highlighted this scaffold for targeting lipid kinases involved in viral replication and cancer cell autophagy.[1] The fusion of the thiol into an isothiazole ring locks the conformation, reducing metabolic susceptibility while maintaining the electronic properties of the pyridine nitrogen.
Diagram 2: SAR Decision Tree (Isothiazolo-pyridine)
Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the novel isothiazolo[4,3-b]pyridine scaffold. Note the critical role of the acetylene linker at Position 3.
Metabolic Liability & Optimization
The "Achilles' heel" of pyridine thiols is S-oxidation . The liver's FMO (Flavin-containing monooxygenase) and CYP enzymes can rapidly oxidize the thiol (-SH) to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids, which are rapidly excreted, limiting half-life.[1] Alternatively, reactive sulfenic acids (-SOH) can bind covalently to off-target proteins (idiosyncratic toxicity).[1]
Optimization Strategy:
-
S-Methylation: Promoting S-methylation (via Methyltransferases) creates a thioether, which is generally more stable but changes the electronics.[1]
-
Glucuronidation: Direct S-glucuronidation is a clearance pathway.[1] Steric hindrance near the sulfur (e.g., a methyl group at C3 of the pyridine) can reduce this.
Diagram 3: Metabolic Fate of Pyridine Thiols
Figure 3: The metabolic bifurcation of pyridine thiols. The goal of medicinal chemistry optimization is often to shunt metabolism away from the reactive Sulfenic Acid pathway toward the stable Thioether or controlled Glucuronidation pathways.
References
-
Synthesis of Pyridine Thiols (Pd-Catalyzed)
-
Mechanism of Action (Zinc Pyrithione)
-
Novel Kinase Inhibitors (Isothiazolo-pyridines)
-
Metabolic Pathways
Sources
- 1. d-nb.info [d-nb.info]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 4. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
3-mercapto-6-chloro-2-pyridinamine synonyms and nomenclature
An In-depth Technical Guide to 3-mercapto-6-chloro-2-pyridinamine for Researchers and Drug Development Professionals.
Synonyms, Nomenclature, and Synthetic Utility in Drug Discovery
Executive Summary
3-Mercapto-6-chloro-2-pyridinamine (CAS 110402-22-7) is a specialized heterocyclic building block critical to modern medicinal chemistry. It serves as the primary precursor for the synthesis of thiazolo[5,4-b]pyridines , a scaffold frequently identified in kinase inhibitors (e.g., targeting PI3K, c-KIT, and EGFR).
Precise nomenclature for this compound is often a source of confusion due to conflicting IUPAC priority rules between the amine and thiol functional groups, as well as the numbering of the pyridine ring. This guide clarifies these identities, details the non-tautomeric nature of the 3-thiol isomer, and provides a validated synthetic workflow for its generation and subsequent cyclization.
Chemical Identity & Nomenclature
The naming of this compound depends heavily on whether the thiol (-SH) or the amine (-NH₂) is treated as the principal functional group, and whether the pyridine ring is numbered starting from the heteroatom or based on substitution priority.
Core Identifiers
| Identifier Type | Value / Description |
| Primary CAS RN | 110402-22-7 |
| IUPAC Name (Preferred) | 2-Amino-6-chloropyridine-3-thiol |
| Systematic Name | 2-Amino-6-chloro-3-pyridinethiol |
| Inverted Name (CAS) | 3-Pyridinethiol, 2-amino-6-chloro- |
| Molecular Formula | C₅H₅ClN₂S |
| Molecular Weight | 160.62 g/mol |
| SMILES | Nc1c(S)cc(Cl)nc1 |
| InChI Key | DTXSID20398431 (Linked via isomeric analogs) |
Nomenclature Logic & Synonyms
Researchers searching patent databases must utilize a broad array of synonyms to capture all relevant prior art. The variation stems from two main factors:
-
Priority Rules: Thiol (-SH) has higher nomenclature priority than Amine (-NH₂). Thus, the suffix should be -thiol , making "2-amino" a prefix. However, many vendors list it as a "pyridinamine" derivative.
-
Trivial Names: In high-throughput screening libraries, it is often indexed simply by its substitution pattern.
Synonym List for Database Retrieval:
-
2-Amino-6-chloro-3-mercaptopyridine
-
6-Chloro-3-mercapto-2-pyridinamine
-
3-Mercapto-6-chloropyridin-2-amine
-
2-Amino-6-chloropyridin-3-yl hydrosulfide
Structural Properties & Tautomerism
A critical distinction must be made between 3-mercaptopyridines and their 2- or 4- isomers.
-
2- and 4-Mercaptopyridines: Exist in equilibrium with their thione tautomers (pyridin-2(1H)-thione) due to conjugation between the ring nitrogen and the sulfur atom.
-
3-Mercaptopyridines: The sulfur at position 3 is meta to the ring nitrogen. There is no direct conjugation path to stabilize a thione form (which would require a disruption of aromaticity without a stable resonance contributor). Therefore, 3-mercapto-6-chloro-2-pyridinamine exists almost exclusively in the thiol form.
Visualization: Tautomeric Constraints
Figure 1: Tautomeric stability analysis. The 3-mercapto isomer does not tautomerize to a thione, unlike its 2- and 4- counterparts, but is prone to oxidation.
Synthetic Methodology
The synthesis of 3-mercapto-6-chloro-2-pyridinamine is typically achieved via electrophilic substitution on the electron-rich 2-aminopyridine scaffold. The amino group at C2 directs the incoming electrophile to the ortho (C3) or para (C5) positions. With C6 blocked by Chlorine, and C3 being electronically favored for thiocyanation, the reaction is highly regioselective.
Protocol: Thiocyanation-Hydrolysis Route
Step 1: Thiocyanation
-
Reagents: 2-Amino-6-chloropyridine, Potassium Thiocyanate (KSCN), Bromine (Br₂).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Mechanism: In situ generation of "BrSCN" or equivalent electrophilic species.
-
Procedure:
-
Dissolve 2-amino-6-chloropyridine in AcOH.
-
Add KSCN (1.1 eq).
-
Add Br₂ (1.0 eq) dropwise at <10°C to prevent over-bromination.
-
Stir at room temperature for 2–4 hours.
-
Neutralize with aqueous Na₂CO₃ to precipitate 2-amino-6-chloro-3-thiocyanatopyridine .
-
Step 2: Hydrolysis to Thiol
-
Reagents: Sodium Sulfide (Na₂S) or Sodium Borohydride (NaBH₄).
-
Solvent: Ethanol/Water.[1]
-
Procedure:
-
Suspend the thiocyanate intermediate in EtOH.
-
Add reducing agent (Na₂S·9H₂O is preferred for mildness).
-
Reflux for 1 hour.
-
Acidify carefully with dilute HCl to pH 5–6 to precipitate the free thiol.
-
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway from commercially available precursors to the target thiol and its downstream application in scaffold construction.
Applications in Drug Development
The primary utility of 3-mercapto-6-chloro-2-pyridinamine lies in its ability to form fused bicyclic systems. Specifically, the proximity of the C2-Amino and C3-Thiol groups allows for rapid cyclization with aldehydes, carboxylic acids, or orthoesters to form thiazolo[5,4-b]pyridines .
Therapeutic Relevance:
-
Kinase Inhibition: The thiazolo[5,4-b]pyridine scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
-
Targets:
-
PI3K (Phosphoinositide 3-kinase): Inhibitors derived from this scaffold have shown potency in cancer models.
-
c-KIT: Used to overcome imatinib resistance in gastrointestinal stromal tumors (GIST).
-
EGFR: Mutant-selective inhibitors for non-small cell lung cancer (NSCLC).
-
Handling Precaution: Due to the free thiol, the compound is susceptible to oxidation into the disulfide dimer (3,3'-disulfanediylbis(6-chloropyridin-2-amine) ). It should be stored under inert gas (Argon/Nitrogen) at -20°C. If the spectrum shows broadening or unexpected peaks, treat the sample with DTT (dithiothreitol) to reduce any disulfide back to the monomer before use.
References
-
Chemical Identity & CAS: 2-Amino-6-chloropyridine-3-thiol (CAS 110402-22-7). PubChem Compound Summary. Link
-
Synthetic Methodology: Synthesis of thiazolo[5,4-b]pyridine analogues via thiocyanation of aminopyridines. ResearchGate / J. Heterocyclic Chem. [Link]([Link] ridine_analogues)
-
Tautomerism Studies: Thione–thiol tautomerism and stability of mercaptopyridines. Canadian Journal of Chemistry. Link
-
Drug Discovery Application: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. MDPI Molecules. Link
-
Precursor Data: 2-Amino-6-chloropyridine (CAS 45644-21-1).[2] Sigma-Aldrich Technical Data. Link
Sources
Strategic Sourcing and Synthesis of 2-Amino-6-chloropyridine-3-thiol Analogs
The following technical guide details the commercial landscape, synthetic accessibility, and handling protocols for 2-Amino-6-chloropyridine-3-thiol and its structural analogs.
Executive Summary: The "Phantom" Intermediate
In the landscape of medicinal chemistry, 2-Amino-6-chloropyridine-3-thiol represents a critical "phantom" intermediate. While it is a requisite precursor for high-value bicyclic heterocycles—specifically thiazolo[5,4-b]pyridines (kinase inhibitors)—it is rarely available as a shelf-stable catalog item.
The simultaneous presence of a free thiol (-SH), an amino group (-NH₂), and an electron-withdrawing chlorine atom creates a perfect storm for oxidative dimerization (disulfide formation) and desulfurization. Consequently, researchers sourcing this compound must adopt a "Make vs. Buy" strategy that focuses on stable precursors rather than the thiol itself.
Key Takeaway: Do not search for the thiol in stock. Source the 2-amino-6-chloropyridine parent or the 3-nitro derivative and generate the thiol in situ.
Structural Landscape & Commercial Availability
The availability of this scaffold is dictated by the stability of the oxidation state of the sulfur atom. The following table categorizes the commercial viability of the core structure and its closest analogs.
Table 1: Commercial Availability Matrix
| Compound Class | Structure / Substituents | CAS Number | Availability Status | Strategic Action |
| Target Core | 2-Amino-6-chloropyridine-3-thiol | N/A (Unstable) | Non-Existent | Synthesize in situ. |
| Primary Precursor | 2-Amino-6-chloropyridine | 45644-21-1 | High (Commodity) | BUY. The industry standard starting material. |
| Nitro Precursor | 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | Medium | BUY. Useful if reduction to diamine is preferred. |
| Positional Isomer | 6-Aminopyridine-3-thiol | 110402-20-5 | Low/Niche | Limited utility for [5,4-b] fusion systems. |
| Thiocyanate Intermediate | 2-Amino-6-chloro-3-thiocyanatopyridine | Various | Custom Only | Synthesize. Stable storage form of the thiol. |
Sourcing & Synthesis Decision Tree
The following logic flow illustrates the optimal path to the target thiol and its downstream thiazolo-pyridine scaffolds.
Figure 1: Synthetic workflow for accessing the unstable 3-thiol species from commodity precursors.
Technical Protocol: The "In Situ" Synthesis
Since the commercial route is closed, the laboratory synthesis is the only viable option. The Herz Reaction variant (Thiocyanation) is the most robust method for introducing sulfur at the 3-position of an aminopyridine.
Protocol: Synthesis of 2-Amino-6-chloro-3-thiocyanatopyridine
This intermediate is stable and can be stored.[1] It is hydrolyzed to the thiol immediately prior to use.
Reagents:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Potassium Thiocyanate (KSCN) (3.0 eq)
-
Bromine (Br₂) (1.0 eq) or NBS
-
Acetic Acid (glacial)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-6-chloropyridine (10g) and KSCN (22g) in glacial acetic acid (100 mL). Cool the solution to 0°C.
-
Bromination: Add Bromine (4 mL) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent over-bromination of the ring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The formation of a yellow precipitate (hydrobromide salt) is common.
-
Quench: Pour the reaction mixture into ice water (500 mL). Neutralize with Na₂CO₃ to pH 8.
-
Isolation: Filter the resulting solid. This is 2-amino-6-chloro-3-thiocyanatopyridine .
-
QC Check: IR Spectrum should show a sharp nitrile stretch at ~2150 cm⁻¹.
-
Conversion to Thiol (The "Just-in-Time" Step)
-
Suspend the thiocyanate intermediate in Ethanol/Water (1:1).
-
Add NaOH (2.0 eq) and reflux for 2 hours.
-
Do not isolate the free thiol if possible.
-
If isolation is required: Acidify to pH 6 with acetic acid under Argon atmosphere. Filter rapidly.
-
If cyclizing: Add the aldehyde/carboxylic acid directly to the crude thiol solution to form the thiazolo[5,4-b]pyridine .
-
Quality Control & Stability Management
The primary failure mode when working with 2-amino-3-thiols is oxidative dimerization to the disulfide .
Self-Validating QC Protocol
-
Ellman’s Test: Use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol content.
-
Pass: Bright yellow color (TNB anion release).
-
Fail: No color change indicates the material has oxidized to the disulfide.
-
-
NMR Signature:
-
Thiol (-SH): Broad singlet at 3.0–5.0 ppm (highly solvent dependent, often invisible in CDCl₃ due to exchange).
-
Disulfide: Disappearance of -SH; slight downfield shift of aromatic protons at the 4-position.
-
Storage Recommendations
If you must store the thiol:
-
Form: Store as the hydrochloride salt . The protonated amine reduces the nucleophilicity of the sulfur, retarding oxidation.
-
Atmosphere: Strictly under Argon/Nitrogen.
-
Temperature: -20°C.
Medicinal Chemistry Applications
The 2-amino-6-chloropyridine-3-thiol motif is the "warhead" precursor for Thiazolo[5,4-b]pyridines , a privileged scaffold in kinase inhibition.
-
Mechanism: The sulfur attacks an electrophile (e.g., aldehyde), followed by nitrogen attack to close the 5-membered ring.
-
Target Classes:
-
c-KIT Inhibitors: Used in GIST (Gastrointestinal Stromal Tumors).[2]
-
PI3K Inhibitors: The thiazole ring mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
Antibacterials: Analogs have shown activity against S. aureus by disrupting cell wall synthesis.
-
References
-
Synthesis of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. International Journal of Molecular Sciences, 2022.
-
Efficient Synthesis of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 2025.
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. Molecules, 2020.[3]
-
Synthesis and Characterization of Thiazolo Pyridin-2-Amine. International Research Journal of Pure and Applied Chemistry, 2019.[4]
-
2-Amino-6-chloropyridine (Product Page). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
Biological activity of 2-amino-3-thiol-pyridine scaffolds
Biological Activity of 2-Amino-3-Thiol-Pyridine Scaffolds: A Technical Guide
Executive Summary
The 2-amino-3-thiol-pyridine (also known as 2-amino-3-mercaptopyridine) moiety represents a "privileged synthon" in modern medicinal chemistry. Unlike stable, inert scaffolds that merely display functional groups, this core is chemically dynamic. Its value lies not only in its direct biological interaction—often involving metal chelation or redox modulation—but primarily in its role as a precursor to fused bicyclic heterocycles such as thiazolo[5,4-b]pyridines and pyrido[2,3-d]pyrimidines .
This guide dissects the pharmacological utility of this scaffold, moving from its electronic architecture to its application in precision oncology (kinase inhibition) and infectious disease. It provides actionable protocols for synthesis and biological evaluation, grounded in recent high-impact literature.
The Core Architecture: Electronic & Synthetic Versatility
The 2-amino-3-thiol-pyridine scaffold is defined by the vicinal positioning of a hard nucleophile (amine, -NH2) and a soft nucleophile (thiol, -SH) on a pyridine ring. This arrangement creates a unique "push-pull" electronic system.
-
Bidentate Chelation: The N-S motif is an excellent ligand for transition metals (Zn²⁺, Cu²⁺), which is relevant for metalloenzyme inhibition (e.g., histone deacetylases or metallo-beta-lactamases).
-
Redox Sensitivity: The thiol group is prone to oxidation, forming disulfides (2,2'-dithiobis(3-aminopyridine)). In biological systems, this can modulate redox-sensitive signaling pathways, though in drug design, the thiol is typically cyclized to prevent metabolic instability.
-
Cyclization Potential: The core serves as a template for "divergent synthesis." By varying the electrophilic partner, researchers can access distinct chemical spaces.
Visualization: Divergent Synthetic Pathways
The following diagram illustrates how the 2-amino-3-thiol-pyridine core acts as a central hub for generating diverse bioactive heterocycles.
Figure 1: Divergent synthesis showing the transformation of the 2-amino-3-thiol-pyridine core into three major bioactive classes.
Therapeutic Application: Precision Oncology
The most successful application of this scaffold is in the design of Thiazolo[5,4-b]pyridines . These fused systems mimic the adenine ring of ATP, allowing them to bind competitively to the hinge region of protein kinases.
Mechanism of Action: Kinase Inhibition
Derivatives of this scaffold have shown picomolar to nanomolar potency against:
-
EGFR (Epidermal Growth Factor Receptor): Specifically targeting resistance mutations like T790M and C797S in Non-Small Cell Lung Cancer (NSCLC).
-
c-KIT: Targeting GIST (Gastrointestinal Stromal Tumors), particularly Imatinib-resistant mutants (V560G/D816V).[1]
-
PIM-1 Kinase: A target for hematological malignancies.
Key Data: Comparative Potency
The table below summarizes recent data comparing 2-amino-3-thiol-pyridine derived thiazolo[5,4-b]pyridines against standard-of-care drugs.
| Compound ID | Target Kinase | Cell Line / Mutation | IC50 / GI50 (µM) | Reference Drug Comparison |
| 10k | EGFR (WT/Mutant) | HCC827 (Del19) | 0.010 | Comparable to Osimertinib |
| NCI-H1975 (T790M) | 0.08 | Superior to Gefitinib | ||
| 6r | c-KIT | GIST-T1 | 0.02 | Comparable to Imatinib |
| HMC1.2 (D816V) | 1.15 | 23-fold more potent than Imatinib | ||
| B1 | EGFR (L858R/T790M) | H1975 | 0.013 | Potent mutant selectivity |
Data Source: Synthesized from recent medicinal chemistry literature [1, 2, 6].
Visualization: SAR Logic for Kinase Inhibitors
To design a potent inhibitor using this scaffold, specific substitutions are required to maximize binding energy.
Figure 2: Structure-Activity Relationship (SAR) map for kinase inhibitor design based on the thiazolo[5,4-b]pyridine core.
Therapeutic Application: Infectious Disease & CNS
Beyond oncology, the Pyrido[2,3-d]pyrimidine derivatives (formed via Branch 2 in Figure 1) exhibit broad-spectrum activity.[2][3][4]
-
Antimicrobial: These scaffolds inhibit DNA Gyrase B (ATPase domain), a validated target for antibacterial drugs. They have shown efficacy against MRSA and Mycobacterium tuberculosis.[5]
-
Adenosine Receptor Antagonists: The scaffold serves as a core for A1 and A2A receptor antagonists, which are investigated for Parkinson's disease and pain management. The planar structure allows intercalation into the receptor's binding pocket, mimicking the endogenous adenosine ligand.
Experimental Protocols
This section details a self-validating protocol for synthesizing a bioactive thiazolo[5,4-b]pyridine derivative from the 2-amino-3-thiol-pyridine precursor.
Protocol: Synthesis of 2-Aryl-thiazolo[5,4-b]pyridine
Objective: Cyclization of 2-amino-3-mercaptopyridine with an aromatic aldehyde to form the active pharmacophore.
Reagents:
-
2-Amino-3-mercaptopyridine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq) - Oxidant/Catalyst
-
DMF (Dimethylformamide) - Solvent[5]
Workflow:
-
Preparation: Dissolve 2-amino-3-mercaptopyridine (1 mmol) and the substituted benzaldehyde (1 mmol) in 5 mL of DMF.
-
Activation: Add Sodium Metabisulfite (1.5 mmol). The bisulfite acts as a mild oxidant to facilitate the dehydrogenation step required for aromatization.
-
Reflux: Heat the mixture to 120°C for 4–6 hours.
-
Validation Point: Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1). The starting thiol (lower Rf) should disappear, replaced by a highly fluorescent spot (the thiazolopyridine).
-
-
Work-up: Pour the reaction mixture into crushed ice. A precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Characterization:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the -SH peak (typically ~13 ppm) and the -NH₂ peak. The formation of the thiazole ring is confirmed by the downfield shift of the aromatic protons.
-
Protocol: In Vitro Kinase Assay (Self-Validating)
-
Controls: Always include a known inhibitor (e.g., Staurosporine or Gefitinib) as a positive control and DMSO as a negative control.
-
Z-Factor: Ensure the assay Z-factor is > 0.5. If Z < 0.5, the signal-to-noise ratio is insufficient for reliable IC50 determination.
References
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. National Institutes of Health (PubMed). Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
-
Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed Central. Available at: [Link]
-
2-Mercaptopyridine (Chemical Structure & Properties). Wikipedia. Available at: [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | MDPI [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. actascientific.com [actascientific.com]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. CAS 2637-34-5: 2-Mercaptopyridine | CymitQuimica [cymitquimica.com]
Methodological & Application
Synthesis of Thiazolo[5,4-b]pyridine from 2-Amino-6-chloropyridine-3-thiol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the thiazolo[5,4-b]pyridine scaffold, a privileged structure in medicinal chemistry, starting from 2-amino-6-chloropyridine-3-thiol. Thiazolo[5,4-b]pyridines are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2] This guide details the synthesis of the requisite precursor, 2-amino-6-chloropyridine-3-thiol, and its subsequent cyclization to form the target heterocyclic system. The protocols are presented with in-depth explanations of the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine ring system is a heteroaromatic scaffold that has garnered considerable attention in the field of drug discovery. Its structural resemblance to purine has led to its classification as a purine bioisostere, making it a valuable template for the design of molecules that can interact with biological targets typically addressed by purine-based structures.[3]
Derivatives of thiazolo[5,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities. They have been identified as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and c-KIT, which are crucial targets in oncology.[1][4] Furthermore, these compounds have shown potential as anticancer agents, H3 receptor antagonists, and DNA gyrase B inhibitors.[1][2] The versatility of this scaffold underscores the importance of robust and well-documented synthetic routes to facilitate further exploration of its therapeutic potential.
This application note provides a detailed protocol for the synthesis of thiazolo[5,4-b]pyridines, beginning with the preparation of the key intermediate, 2-amino-6-chloropyridine-3-thiol.
PART 1: Synthesis of the Precursor: 2-Amino-6-chloropyridine-3-thiol
Reaction Scheme: Synthesis of 2-Amino-6-chloropyridine-3-thiol
Caption: Synthetic pathway to 2-Amino-6-chloropyridine-3-thiol.
Mechanistic Insight: The Sandmeyer-Type Thiocyanation
The introduction of the thiol group at the 3-position of the pyridine ring can be achieved through a Sandmeyer-type reaction.[5][6] This multi-step process involves the initial conversion of the primary aromatic amine of 2-amino-6-chloropyridine to a diazonium salt. This is typically achieved by treatment with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.
The subsequent step is the displacement of the diazonium group with a thiocyanate anion. This is a copper-catalyzed reaction where potassium thiocyanate (KSCN) serves as the nucleophile. The resulting 6-chloro-3-thiocyanato-pyridin-2-amine can then be reduced to the desired 2-amino-6-chloropyridine-3-thiol.
Experimental Protocol: Synthesis of 2-Amino-6-chloropyridine-3-thiol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-chloropyridine | 98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Potassium Thiocyanate (KSCN) | 99% | Commercially Available |
| Copper(I) Thiocyanate (CuSCN) | 98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | 98% | Commercially Available |
| Dithiothreitol (DTT) | 99% | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |
Step 1: Diazotization of 2-Amino-6-chloropyridine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-amino-6-chloropyridine (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Thiocyanation
-
In a separate flask, prepare a solution of potassium thiocyanate (1.5 eq.) and a catalytic amount of copper(I) thiocyanate in water.
-
Slowly add the freshly prepared diazonium salt solution to the thiocyanate solution at room temperature. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 6-chloro-3-thiocyanato-pyridin-2-amine.
Step 3: Reduction to 2-Amino-6-chloropyridine-3-thiol
-
Dissolve the crude 6-chloro-3-thiocyanato-pyridin-2-amine in a suitable solvent such as methanol or ethanol.
-
Slowly add a reducing agent, such as sodium borohydride (2-3 eq.) or dithiothreitol (DTT), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
PART 2: Synthesis of Thiazolo[5,4-b]pyridine
With the precursor, 2-amino-6-chloropyridine-3-thiol, in hand, the next stage is the cyclization to form the thiazolo[5,4-b]pyridine core. This is typically achieved by reacting the precursor with a suitable one-carbon electrophile. A common and effective method is the condensation with an aldehyde followed by oxidative cyclization.
Reaction Scheme: Cyclization to Thiazolo[5,4-b]pyridine
Caption: General scheme for the synthesis of 2-substituted thiazolo[5,4-b]pyridines.
Mechanistic Rationale: The Condensation-Cyclization Cascade
The synthesis of the thiazolo[5,4-b]pyridine ring system from 2-amino-6-chloropyridine-3-thiol and an aldehyde proceeds through a two-step sequence within a single pot.
-
Schiff Base Formation: The initial step involves the condensation of the primary amino group of the pyridine with the aldehyde to form a Schiff base (imine) intermediate. This reaction is typically acid-catalyzed.
-
Intramolecular Cyclization and Oxidation: The thiol group of the Schiff base intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion to form a dihydrothiazolo[5,4-b]pyridine intermediate. This intermediate is subsequently oxidized to the aromatic thiazolo[5,4-b]pyridine. The oxidation can often be effected by atmospheric oxygen, or by the addition of a mild oxidizing agent such as iron(III) chloride or iodine.
Experimental Protocol: Synthesis of 2-Substituted-6-chlorothiazolo[5,4-b]pyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-chloropyridine-3-thiol | As Synthesized | |
| Aromatic or Aliphatic Aldehyde | 98% | Commercially Available |
| Ethanol or Acetic Acid | ACS Reagent | Commercially Available |
| Iron(III) Chloride (FeCl₃) (optional) | 97% | Commercially Available |
| Iodine (I₂) (optional) | 99.8% | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | ||
| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-chloropyridine-3-thiol (1 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired aldehyde (1.1 eq.) to the solution. A catalytic amount of a protic acid (e.g., a drop of concentrated HCl) can be added if the reaction is slow.
-
Reflux the reaction mixture for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
If required for oxidation, add a mild oxidizing agent such as iron(III) chloride or iodine and continue to stir at room temperature or with gentle heating until the starting material is consumed. Often, stirring in the presence of air is sufficient for the oxidation step.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, neutralize the solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Characterization and Data Analysis
The synthesized 2-substituted-6-chlorothiazolo[5,4-b]pyridine should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum should show the characteristic aromatic protons of the thiazolo[5,4-b]pyridine core and the substituent at the 2-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Melting Point: The melting point of the purified compound should be determined and compared with literature values if available.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of thiazolo[5,4-b]pyridines from the key intermediate 2-amino-6-chloropyridine-3-thiol. By following these procedures, researchers can reliably access this important heterocyclic scaffold, enabling further investigation into its promising biological activities and potential as a platform for the development of novel therapeutic agents. The provided mechanistic insights and detailed experimental steps are intended to empower researchers in their synthetic endeavors in the field of medicinal chemistry and drug discovery.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. [Link]
-
Synthesis of thiazolo[5,4-b]pyridine analogues. (a) Morpholine, TEA,... - ResearchGate. [Link]
-
(PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - ResearchGate. [Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF - ResearchGate. [Link]
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry - Academia.edu. [Link]
-
THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Pharmacia. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. [Link]
-
Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. [Link]
-
(PDF) 6-Aminopyridine-3-thiol - ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed. [Link]
Sources
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Cyclization of 2-Amino-6-chloropyridine-3-thiol with Aldehydes: Synthesis of 5-Chloro-thiazolo[5,4-b]pyridines
Introduction and Strategic Rationale
The thiazolo[5,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors. Recent applications of this bicyclic core include highly selective Phosphoinositide 3-Kinase (PI3K) inhibitors[1] and next-generation c-KIT inhibitors capable of overcoming imatinib resistance in gastrointestinal stromal tumors[2].
Synthesizing this core via the cyclocondensation of 2-aminopyridine-3-thiols with aldehydes is a highly efficient, atom-economical approach. However, the use of 2-amino-6-chloropyridine-3-thiol introduces specific electronic and structural nuances. The electron-withdrawing nature of the 6-chloro substituent inductively deactivates the adjacent pyridine nitrogen and the exocyclic 2-amino group, necessitating optimized catalytic conditions to drive the initial condensation. Furthermore, this specific substitution pattern yields a 5-chloro-thiazolo[5,4-b]pyridine derivative. This halogenated handle is synthetically invaluable, acting as a prime vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or S_N_Ar reactions) to expand structural diversity[3].
Mechanistic Insights: The Iodine/DMSO Catalytic System
To overcome the reduced nucleophilicity of the 2-amino group, this protocol employs a self-validating Iodine/Dimethyl Sulfoxide (I₂/DMSO) catalytic system.
-
Activation & Condensation: Molecular iodine acts as a mild Lewis acid, activating the aldehyde carbonyl to facilitate nucleophilic attack. The highly nucleophilic thiol group typically attacks first to form a hemithioacetal, followed by intramolecular condensation with the 2-amino group to form a 2,3-dihydrothiazolo[5,4-b]pyridine intermediate.
-
Oxidative Aromatization: The dihydrothiazole intermediate must be oxidized to achieve the fully aromatic thiazolo[5,4-b]pyridine. Iodine oxidizes this intermediate, generating hydrogen iodide (HI) as a byproduct.
-
Catalytic Cycle: DMSO serves as both the solvent and the terminal oxidant. It oxidizes the generated HI back to I₂, propagating the catalytic cycle and being reduced to dimethyl sulfide (DMS) in the process.
Figure 1: Mechanistic pathway for the oxidative cyclocondensation of 2-amino-6-chloropyridine-3-thiol.
Nomenclature Note: It is critical to understand the IUPAC numbering shift during this cyclization. While starting materials like 2-amino-5-chloropyridine yield 6-chloro-thiazolo[5,4-b]pyridines[3], the cyclization of 2-amino-6 -chloropyridine-3-thiol results in a 5 -chloro-thiazolo[5,4-b]pyridine architecture. The C6 of the starting pyridine becomes C5 of the fused bicyclic system.
Experimental Protocol
Materials and Reagents
| Reagent | Equivalents | Role |
| 2-Amino-6-chloropyridine-3-thiol | 1.0 eq | Limiting Reagent / Nucleophile |
| Aldehyde (Aryl or Alkyl) | 1.1 eq | Electrophile |
| Molecular Iodine (I₂) | 0.2 eq (20 mol%) | Lewis Acid / Redox Catalyst |
| Dimethyl Sulfoxide (DMSO) | 0.5 M | Solvent / Terminal Oxidant |
| 10% aq. Na₂S₂O₃ | Excess | Quenching Agent |
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine-3-thiol (1.0 mmol, 160.6 mg) and the corresponding aldehyde (1.1 mmol).
-
Solvation: Add anhydrous DMSO (2.0 mL) to the flask. Stir at room temperature for 5 minutes until a homogenous solution or fine suspension is achieved.
-
Catalyst Addition: Add molecular iodine (0.2 mmol, 50.8 mg) in one portion. The solution will immediately turn deep brown.
-
Thermal Cyclization: Attach a reflux condenser open to the atmosphere (or fitted with a drying tube). Heat the reaction mixture in an oil bath at 100 °C for 3 to 5 hours. Monitor the consumption of the starting aminothiol via TLC (Hexanes/EtOAc, 3:1).
-
Quenching: Once complete, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 15 mL of cold 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes until the brown color of iodine completely dissipates, yielding a pale yellow/white suspension.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers and wash sequentially with water (2 × 10 mL) to remove residual DMSO, followed by brine (15 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure 5-chloro-2-substituted-thiazolo[5,4-b]pyridine.
Figure 2: Step-by-step experimental workflow for the synthesis of thiazolo[5,4-b]pyridines.
Substrate Scope and Expected Yields
The electronic nature of the aldehyde significantly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, accelerating the initial condensation.
| Aldehyde Type | Example Substrate | Reaction Time | Expected Yield (%) |
| Aromatic (Neutral) | Benzaldehyde | 3.0 h | 85 - 88% |
| Aromatic (EWG) | 4-Nitrobenzaldehyde | 2.0 h | 92 - 95% |
| Aromatic (EDG) | 4-Methoxybenzaldehyde | 4.5 h | 75 - 78% |
| Aliphatic | Butyraldehyde | 5.0 h | 65 - 70% |
Troubleshooting and Optimization
-
Incomplete Aromatization (Presence of Dihydrothiazole): If LC-MS or NMR indicates the presence of the +2 Da dihydrothiazole intermediate, the oxidation step is lagging. Causality: Insufficient oxygen transfer or depleted iodine. Solution: Ensure the reaction is not sealed under an inert atmosphere; ambient air assists the DMSO in the terminal oxidation cycle. Alternatively, increase the temperature to 110 °C for an additional hour.
-
Low Yields with Aliphatic Aldehydes: Aliphatic aldehydes are prone to self-aldol condensation under Lewis acidic conditions at elevated temperatures. Solution: Add the aliphatic aldehyde dropwise over 30 minutes to the heated mixture of the aminothiol and iodine to keep its steady-state concentration low, minimizing side reactions.
-
Persistent DMSO in NMR: DMSO can be difficult to remove during standard aqueous workups. Solution: Ensure the organic extracts are washed at least twice with a large volume of water (e.g., 5:1 Water:EtOAc ratio) prior to the brine wash.
References
1.[1] Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information (PMC). URL: 2.[2] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information (PMC). URL: 3.[3] Convenient and Practical Synthesis of 6-Chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine. Taylor & Francis Online. URL:
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Note: Preparation of Schiff Bases using 2-Amino-6-chloropyridine-3-thiol
This Application Note is structured to guide researchers through the nuanced synthesis of Schiff bases derived from 2-Amino-6-chloropyridine-3-thiol .
Scientific Note: The synthesis of Schiff bases from ortho-aminothiols is chemically complex because the resulting imine (Schiff base) exists in dynamic equilibrium with a cyclized thiazoline (or thiazolopyridine) structure. This guide addresses both the isolation of the Schiff base (often for metal coordination) and the control of the cyclization pathway.
Executive Summary
2-Amino-6-chloropyridine-3-thiol is a privileged scaffold in medicinal chemistry, combining a pyridine core with a reactive ortho-aminothiol motif. While the primary objective is often the formation of a Schiff base (imine) via condensation with aldehydes, the high nucleophilicity of the thiol group frequently drives the reaction toward a cyclized thiazolo[5,4-b]pyridine derivative.
This protocol provides:
-
Controlled Synthesis: Conditions to favor the open-chain Schiff base (often for ligand synthesis).
-
Mechanistic Insight: Distinguishing between the imine and the cyclized thiazoline.
-
Handling Protocols: Preventing oxidative dimerization (disulfide formation) of the starting thiol.
Chemical Context & Mechanism
The reaction between 2-Amino-6-chloropyridine-3-thiol (1 ) and an aromatic aldehyde (2 ) proceeds through a carbinolamine intermediate to form the Schiff base (3 ). However, unlike simple amines, the adjacent thiol group can attack the imine carbon, leading to a closed-ring thiazoline (4 ), which may further oxidize to a fully aromatic thiazolopyridine (5 ).
Mechanistic Pathway (Graphviz)
Caption: Reaction pathway showing the competition between stable Schiff base formation and cyclization to thiazolo-fused systems.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6]
-
Precursor: 2-Amino-6-chloropyridine-3-thiol (Purity >97%). Note: If starting material appears dark yellow/brown, it may have oxidized to the disulfide. Reduce with NaBH4 or triphenylphosphine before use.
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde).
-
Solvent: Absolute Ethanol or Methanol (Anhydrous is critical to prevent hydrolysis).
-
Catalyst: Glacial Acetic Acid (AcOH).[1]
-
Inert Atmosphere: Nitrogen or Argon balloon (Essential to prevent thiol oxidation).
Standard Protocol: Acid-Catalyzed Condensation
This method targets the Schiff base.[2] To prevent cyclization, avoid prolonged heating and excessive acid.
-
Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Amino-6-chloropyridine-3-thiol in 15 mL of absolute ethanol .
-
Critical Step: Purge the solution with Nitrogen for 5 minutes to remove dissolved oxygen.
-
-
Addition:
-
Add 1.0 mmol (1 equivalent) of the substituted aromatic aldehyde.
-
Add 2-3 drops of Glacial Acetic Acid.
-
-
Reaction:
-
Reflux the mixture at 70-80°C for 2–4 hours .
-
Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The Schiff base typically appears as a distinct spot different from the starting amine.
-
Note: If the spot streaks or multiple spots appear, cyclization may be occurring.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
The Schiff base usually precipitates as a colored solid (Yellow/Orange).
-
Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
-
-
Purification:
Protocol Variation: Template Synthesis (Metal Complexes)
If the free Schiff base is unstable (cyclizing rapidly), it is best isolated as a metal complex.
-
Dissolve 1.0 mmol of 2-Amino-6-chloropyridine-3-thiol and 1.0 mmol of Aldehyde in 20 mL Ethanol.
-
Add 0.5 mmol of Metal Salt (e.g., Cu(OAc)₂, NiCl₂, CoCl₂) dissolved in 10 mL Ethanol.
-
Reflux for 3 hours. The metal coordinates to the Azomethine Nitrogen and Thiol Sulfur, "locking" the ligand in the open Schiff base form.
-
Precipitate and wash as above.[4]
Characterization & Data Interpretation
Distinguishing the Open-Chain Schiff Base from the Cyclized Thiazoline is the most critical analytical challenge.
| Feature | Schiff Base (Open Chain) | Thiazoline (Cyclized) |
| Structure | R-N=CH-Ar | Fused Ring System |
| IR Spectroscopy | Distinct C=N stretch at 1610–1630 cm⁻¹ . Weak S-H stretch at ~2550 cm⁻¹ (often broad/weak). | No S-H peak. C-N single bond features dominate. |
| ¹H NMR (DMSO-d₆) | Azomethine Proton (-N=CH-) : Singlet at 8.5 – 9.5 ppm . | Methine Proton (-CH-S-) : Shifted upfield to 6.0 – 7.5 ppm . |
| ¹H NMR (Thiol) | S-H Proton : Singlet at 13.0 – 14.0 ppm (exchangeable with D₂O). | N-H Proton : New peak if thiazoline ring forms (secondary amine). |
| Color | Typically Bright Yellow/Orange. | Often Paler or Colorless (unless conjugated). |
Troubleshooting & Optimization
Issue: Low Yield / Sticky Product
-
Cause: Oxidation of the thiol to a disulfide (dimer) before reaction.
-
Solution: Pre-treat the aminothiol with 1.1 eq of Tributylphosphine or perform the reaction under strict inert atmosphere.
Issue: Product is the Thiazolo[5,4-b]pyridine (Cyclized)
-
Cause: The Schiff base is the kinetic product; the thiazole is the thermodynamic product. High heat or strong acid drives cyclization.
-
Solution:
-
Lower reaction temperature (stir at RT for 12-24h).
-
Use the Template Synthesis method (Section 3.3) if the goal is to study the coordination chemistry.
-
If the goal is the Schiff base for biological testing, screen aldehydes with electron-withdrawing groups (e.g., Nitro) which stabilize the imine bond.
-
Issue: Hydrolysis
-
Cause: Wet solvents. The imine bond is reversible.
-
Solution: Use molecular sieves in the reaction flask to trap water generated during condensation.
References
-
Synthesis of Thiazolo[5,4-b]pyridine Derivatives
-
Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors.[5]
- Source: MDPI / PMC (2022).
- Context: Describes the cyclization tendency of 2-amino-3-chloropyridine deriv
-
-
Schiff Base Metal Complexes (Aminopyridine Analogues)
-
General Reactivity of 2-Aminothiophenols
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. arpgweb.com [arpgweb.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. libra.article2submit.com [libra.article2submit.com]
One-Pot Synthesis of Thiazolopyridines: A Practical Guide for Medicinal Chemists
Introduction: The Rising Prominence of Thiazolopyridines in Drug Discovery
The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. These bicyclic structures are integral to a wide array of biologically active molecules, demonstrating therapeutic potential across various disease areas. Thiazolopyridine derivatives have been extensively explored and have shown significant promise as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Their diverse pharmacological profiles stem from their ability to act as bioisosteric analogs of purines, allowing them to interact with a range of biological targets.[3][4]
In the realm of oncology, for instance, derivatives of the 5-(1,3-thiazol-4-yl)pyridin-2-amine scaffold have been developed as potent and selective inhibitors of key cell cycle regulators like cyclin-dependent kinases (CDK4/CDK6) and mediators of angiogenesis such as KDR (VEGFR-2).[5] The unique spatial arrangement of the fused heterocyclic system allows for specific and high-affinity interactions within the ATP-binding pockets of these kinases.[5] The synthetic accessibility and the potential for diverse functionalization make the thiazolopyridine core an attractive starting point for the development of novel therapeutics.[5] This application note provides a detailed protocol for a one-pot synthesis of thiazolopyridines from aminopyridine thiols, a method prized for its efficiency and atom economy.
Principle of the Method: The Elegance of One-Pot Synthesis
One-pot, multicomponent reactions are a cornerstone of modern synthetic chemistry, offering numerous advantages over traditional multi-step syntheses. These include reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures.[6][7] The synthesis of thiazolopyridines from aminopyridine thiols often proceeds via a mechanism analogous to the classic Hantzsch thiazole synthesis.[5]
In this approach, the aminopyridine thiol, which contains both a nucleophilic thiol group and an amino group, undergoes a cascade of reactions with other components in a single reaction vessel. A common strategy involves the reaction of an aminopyridine thiol with a compound containing a carbonyl group and an adjacent leaving group (an α-haloketone or its equivalent), and a source of carbon and nitrogen to complete the thiazole ring. The one-pot nature of this synthesis is highly efficient, as it avoids the isolation of intermediates, thereby saving time and resources.
Visualizing the Reaction Mechanism
The following diagram illustrates a plausible mechanistic pathway for the one-pot synthesis of a thiazolopyridine derivative from an aminopyridine thiol and an α-haloketone.
Caption: Plausible reaction mechanism for thiazolopyridine synthesis.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol describes a general one-pot procedure for the synthesis of a thiazolopyridine derivative. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
Materials and Reagents:
-
2-Aminopyridine-3-thiol (or a substituted aminopyridine thiol)
-
A suitable α-haloketone (e.g., 2-bromoacetophenone)
-
Anhydrous ethanol or another suitable solvent
-
A weak base (e.g., sodium bicarbonate or triethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminopyridine thiol (1.0 eq) in anhydrous ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the α-haloketone (1.0-1.2 eq).
-
Initiation of Reaction: Add a weak base (1.5-2.0 eq) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux (typically 70-80 °C for ethanol) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford the pure thiazolopyridine derivative.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters that can be varied to optimize the synthesis of different thiazolopyridine derivatives.
| Parameter | Typical Range/Value | Effect on Reaction |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but may lead to side products. |
| Solvent | Ethanol, DMF, Acetonitrile | The choice of solvent can affect solubility and reaction rate. |
| Base | NaHCO₃, K₂CO₃, Et₃N | The base neutralizes the hydrohalic acid formed during the reaction. |
| Reactant Ratio | 1:1 to 1:1.5 (thiol:ketone) | A slight excess of the ketone can drive the reaction to completion. |
Visualizing the Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for the one-pot synthesis of thiazolopyridines.
Caption: Experimental workflow for one-pot thiazolopyridine synthesis.
Pro-Tips from the Bench: Ensuring Success
-
Moisture Sensitivity: While not all variations of this reaction are highly sensitive to moisture, using anhydrous solvents is good practice to ensure reproducibility.
-
Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the aminopyridine thiol and the α-haloketone. However, highly electron-withdrawing or -donating groups may affect reaction rates.
-
TLC Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of degradation products.
-
Alternative Starting Materials: In some cases, related starting materials such as 2-chloropyridin-3-amines can be used with a suitable sulfur source in a one-pot fashion to generate the thiazolopyridine scaffold.[8]
References
-
Al-Ostoot, F.H., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC. Available from: [Link]
-
Abdellattif, M.H., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. PMC. Available from: [Link]
-
Bentham Science Publisher. (2021). One-Pot Green Synthesis of Novel Thiazolepyridine Conjugated Benzamides as Anti-Bacterial Agents and their Molecular Modelling Studies. Available from: [Link]
-
ResearchGate. (2025). Recent Trends in Chemistry of Thiazolopyridines | Request PDF. Available from: [Link]
-
ResearchGate. (2025). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF. Available from: [Link]
-
El-Khouly, O.A., et al. (2022). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. MDPI. Available from: [Link]
-
Al-Ghorbani, M., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC. Available from: [Link]
Sources
- 1. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of 2-Amino-6-chloropyridine-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the acylation of 2-Amino-6-chloropyridine-3-thiol, a versatile building block in medicinal chemistry. The presence of multiple reactive sites—an amino group, a thiol group, and a pyridine nitrogen—presents a unique chemical challenge. This guide offers insights into controlling the chemoselectivity of acylation to yield the desired N-acylated, S-acylated, or di-acylated products.
Introduction: The Significance of Acylated Pyridines
Acylation, the process of introducing an acyl group (-C(O)R) onto a molecule, is a fundamental transformation in organic synthesis. For heteroaromatic compounds like 2-Amino-6-chloropyridine-3-thiol, acylation can significantly modulate their physicochemical properties, including solubility, stability, and bioavailability.[1] This makes acylation a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting acylated pyridines are found in a wide array of drugs, highlighting the importance of this chemical modification.[2]
The substrate, 2-Amino-6-chloropyridine-3-thiol, possesses three potential sites for acylation: the exocyclic amino group (N-acylation), the thiol group (S-acylation), and to a lesser extent, the pyridine ring nitrogen. The relative nucleophilicity of the amino and thiol groups is a key determinant of the reaction's outcome. Generally, the thiol group is a stronger nucleophile than the amino group in aprotic solvents, while the amino group's nucleophilicity is enhanced in protic solvents. This differential reactivity forms the basis for achieving selective acylation.
Understanding the Reaction Landscape: N- vs. S-Acylation
The primary challenge in the acylation of 2-Amino-6-chloropyridine-3-thiol is controlling whether the reaction occurs at the nitrogen of the amino group or the sulfur of the thiol group.
Key Factors Influencing Chemoselectivity:
-
Nucleophilicity: In general, thiols are more nucleophilic than amines.[3] However, the specific electronic environment of the pyridine ring, influenced by the electron-withdrawing chloro group and the electron-donating amino group, will modulate the reactivity of both the amino and thiol functionalities.
-
Solvent: The choice of solvent can significantly impact the relative nucleophilicity of the amine and thiol groups. Aprotic solvents generally favor S-acylation, while protic solvents can enhance the nucleophilicity of the amino group through hydrogen bonding.
-
Acylating Agent: The reactivity of the acylating agent (e.g., acid chloride vs. anhydride) plays a crucial role. More reactive agents may lead to less selective reactions.
-
Catalyst: Both acidic and basic catalysts can be employed to promote acylation. The choice of catalyst can influence which functional group is preferentially acylated. For instance, amine bases like pyridine or triethylamine are commonly used.[3]
-
Temperature: Lower reaction temperatures often favor the more kinetically controlled product, which can be a useful tool for achieving selectivity.[4]
Reaction Mechanisms
The acylation of both amines and thiols proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or sulfur atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group, resulting in the formation of the N-acylated or S-acylated product.
Diagram: General Mechanism of Acylation
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocols
Given the trifunctional nature of 2-Amino-6-chloropyridine-3-thiol, the following protocols are designed to favor specific acylation outcomes.
Protocol 1: Selective S-Acylation
This protocol aims to leverage the higher intrinsic nucleophilicity of the thiol group in an aprotic solvent.
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
Acetic anhydride (or other acylating agent)
-
Anhydrous acetonitrile (or other aprotic solvent like THF or DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask purged with an inert gas, dissolve 2-Amino-6-chloropyridine-3-thiol (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acylating agent (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale:
-
The use of an aprotic solvent and a low temperature is intended to favor the kinetically preferred S-acylation.
-
Using a slight excess of the acylating agent ensures complete conversion of the starting material.
Diagram: Workflow for Selective S-Acylation
Caption: Step-by-step workflow for selective S-acylation.
Protocol 2: Selective N-Acylation
This protocol employs a strategy to favor acylation at the amino group. This can be achieved by using a catalyst that enhances the nucleophilicity of the amine or by performing the reaction in a solvent that favors N-acylation.
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
Acetic anhydride (or other acylating agent)
-
Pyridine (as solvent and catalyst)[5]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-6-chloropyridine-3-thiol (1 equivalent) in pyridine.
-
Catalyst Addition: Add a catalytic amount of DMAP to the solution.
-
Reagent Addition: Slowly add the acylating agent (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50 °C) to go to completion.
-
Work-up: Once the reaction is complete, remove the pyridine under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl (to remove any remaining pyridine), followed by saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Rationale:
-
Pyridine acts as both a solvent and a base, activating the acylating agent and promoting N-acylation.
-
DMAP is a highly effective acylation catalyst that is known to favor the acylation of amines.[5]
Protocol 3: Di-acylation (N- and S-acylation)
To achieve acylation on both the amino and thiol groups, more forcing conditions and a larger excess of the acylating agent are typically required.
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
Acetic anhydride (or other acylating agent)
-
Pyridine or another suitable high-boiling aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-6-chloropyridine-3-thiol (1 equivalent) in pyridine.
-
Reagent Addition: Add an excess of the acylating agent (2.5 - 3.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2.
Rationale:
-
The use of excess acylating agent and elevated temperatures provides the necessary energy to overcome the activation barrier for the acylation of the less reactive site after the first acylation has occurred.
Data Presentation: Representative Reaction Conditions
| Product | Acylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |
| S-acylated | Acetic Anhydride | Acetonitrile | None | 0 | 1-3 | 85-95 |
| N-acylated | Acetic Anhydride | Pyridine | DMAP | 25-50 | 2-6 | 80-90 |
| Di-acylated | Acetic Anhydride | Pyridine | None | 80-100 | 4-8 | 70-85 |
Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of acylating agent. Ensure all reagents and solvents are anhydrous, as water can consume the acylating agent.
-
Mixture of Products: If a mixture of N- and S-acylated products is obtained, careful optimization of the reaction conditions (especially temperature and solvent) is necessary. Purification by column chromatography should allow for the separation of the different products.
-
Low Yield: Low yields may be due to product decomposition or side reactions. Running the reaction under an inert atmosphere can help to prevent oxidation of the thiol group.
Conclusion
The acylation of 2-Amino-6-chloropyridine-3-thiol is a versatile reaction that can be controlled to selectively produce N-acylated, S-acylated, or di-acylated products. By carefully choosing the solvent, catalyst, and reaction temperature, researchers can direct the acylation to the desired functional group. The protocols provided in this guide offer a starting point for the synthesis of a wide range of acylated pyridine derivatives for applications in drug discovery and development.
References
-
Ghosh, S., et al. (2013). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. RSC Advances, 3(10), 3138-3142. Available from: [Link]
-
Jiang, H., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available from: [Link]
-
Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538. Available from: [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Available from: [Link]
-
Sharma, V., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2584. Available from: [Link]
Sources
Application Note: Engineering Transition Metal Complexes using 2-Amino-6-chloropyridine-3-thiol as an N,S-Bidentate Ligand
Executive Summary & Chemical Rationale
2-Amino-6-chloropyridine-3-thiol (CAS 110402-22-7) is a highly versatile, multifunctional ligand utilized in advanced coordination chemistry, catalysis, and metallodrug design. The 2-aminopyridine scaffold is widely recognized as a privileged pharmacophore in medicinal chemistry, frequently integrated into therapeutic compounds targeting neurological and inflammatory diseases[1].
By incorporating a thiol group at the C3 position and a chlorine atom at the C6 position, this specific ligand presents a unique electronic and steric profile. The 2-amino-6-chloropyridine backbone serves as a critical intermediate in pharmaceutical development[2], while the proximity of the primary amine (-NH2) and the thiol (-SH) enables robust bidentate (N,S) chelation. This geometry allows for the formation of thermodynamically stable five-membered metallacycles with transition metals such as Pd(II), Pt(II), and Ru(II).
Mechanistic Insights: HSAB Theory and Electronic Tuning
The rational design of metal complexes using this ligand relies heavily on Pearson’s Hard-Soft Acid-Base (HSAB) theory.
-
Coordination Dynamics: The thiolate sulfur acts as a "soft" base, exhibiting a high affinity for "soft" metal ions (e.g., Pt²⁺, Pd²⁺). Conversely, the amino nitrogen is a "borderline" base, which provides secondary stabilization through the chelate effect.
-
Causality in Ligand Design: The electron-withdrawing C6-chloro substituent reduces the overall electron density on the pyridine ring. This decreases the basicity of the pyridine nitrogen, preventing unwanted polymeric bridging, and fine-tunes the redox potential of the central metal. This electronic modulation is critical when designing complexes for spin-crossover applications or photoluminescence[3], where the energy gap between the metal's d-orbitals and the ligand's π* orbitals dictates performance.
-
Bioinorganic Relevance: 2-amino-3-mercaptopyridine derivatives are well-documented for their potent antibacterial properties and serve as vital intermediates for biologically active metal complexes[4].
Experimental Workflows & Self-Validating Protocols
Protocol A: Synthesis of Bis(2-amino-6-chloropyridine-3-thiolato)palladium(II)
Objective: Synthesize a lipophilic Pd(II) complex for in vitro anticancer screening. Causality & Validation: This protocol utilizes a mild base to deprotonate the thiol. Deprotonation is essential because the neutral thiol is a weak nucleophile; converting it to a thiolate anion (pKa ~6.5) allows it to rapidly displace the chloride ligands on the Pd(II) precursor. The reaction is self-validating: successful coordination causes a distinct color shift from the dark brown of the K₂PdCl₄ precursor to a vibrant orange/red precipitate, indicating the formation of the Ligand-to-Metal Charge Transfer (LMCT) band characteristic of N,S-chelated Pd(II).
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1.0 mmol of K₂PdCl₄ in 15 mL of deionized water. Stir at room temperature until fully dissolved.
-
Ligand Activation: In a separate flask, dissolve 2.1 mmol of 2-Amino-6-chloropyridine-3-thiol in 20 mL of methanol. Add 2.1 mmol of KOH (0.1 M in methanol) dropwise.
-
Expert Insight: A slight stoichiometric excess (2.1 eq) ensures complete deprotonation of the thiol without hydrolyzing the sensitive C6-chloro group.
-
-
Complexation: Add the activated ligand solution dropwise to the Pd(II) solution under vigorous stirring.
-
Validation Checkpoint: Observe the immediate formation of an orange-red precipitate. Stir for an additional 2 hours at 45°C to ensure thermodynamic product formation over kinetic intermediates.
-
Isolation: Filter the precipitate under vacuum, wash sequentially with cold water (3 × 10 mL) to remove KCl byproducts, and cold ethanol (2 × 5 mL). Dry in vacuo.
Protocol B: Synthesis of [Ru(bpy)₂(L)]PF₆ for Photoluminescent Probes
Objective: Synthesize a mixed-ligand Ruthenium(II) complex. Step-by-Step Methodology:
-
Metalation: Suspend 1.0 mmol of cis-[Ru(bpy)₂Cl₂] in 30 mL of an ethanol/water mixture (2:1 v/v).
-
Ligand Addition: Add 1.0 mmol of 2-Amino-6-chloropyridine-3-thiol and 1.2 mmol of triethylamine (Et₃N).
-
Expert Insight: Et₃N acts as a non-nucleophilic base to deprotonate the thiol, driving the substitution of the tightly bound chlorides on the Ru(II) center without competing for coordination sites.
-
-
Reflux: Heat the mixture to reflux (80°C) for 6 hours under an inert N₂ atmosphere. Causality: The inert atmosphere prevents the free thiols from oxidizing into disulfides before coordination can occur.
-
Anion Exchange: Cool to room temperature and add a saturated aqueous solution of NH₄PF₆.
-
Validation Checkpoint: The bulky PF₆⁻ anion forces the cationic Ru(II) complex to precipitate out of solution as a dark red microcrystalline solid.
-
-
Purification: Recrystallize the product from acetonitrile/diethyl ether.
Data Presentation
Table 1: Diagnostic Spectroscopic Signatures for Validation
| Analytical Technique | Free Ligand (2-Amino-6-chloropyridine-3-thiol) | Metal Complex ([Pd(L)₂]) | Causality / Interpretation |
| FT-IR (cm⁻¹) | ~2550 (ν S-H), ~3400, 3300 (ν N-H) | S-H band disappears; N-H shifts to ~3350, 3250 | Loss of S-H confirms thiolate coordination; N-H shift confirms amine coordination. |
| ¹H NMR (ppm, DMSO-d₆) | ~4.5 (s, 1H, -SH), ~6.2 (br s, 2H, -NH₂) | -SH signal absent; -NH₂ shifts downfield (~6.8) | Deprotonation of thiol; electron density withdrawal from N upon metal binding. |
| UV-Vis (nm) | ~280, 310 (π-π* transitions) | ~285, 320, 410 (LMCT band) | Appearance of Ligand-to-Metal Charge Transfer (LMCT) band confirms complexation. |
Table 2: Physicochemical Profile of the Ligand
| Property | Value / Description |
| Chemical Formula | C₅H₅ClN₂S |
| Molecular Weight | 160.62 g/mol |
| Coordination Sites | Primary: S (thiolate), N (amine). Secondary: N (pyridine) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in H₂O |
System Workflows & Visualizations
Caption: Workflow of N,S-chelation using 2-Amino-6-chloropyridine-3-thiol and a metal precursor.
Caption: Proposed pharmacological mechanism of action for the synthesized Pd(II) metallodrug.
References
- Title: 2-aminopyridine – a classic and trendy pharmacophore Source: ResearchGate URL
- Title: 2-Amino-6-chloropyridine | 45644-21-1 Source: J&K Scientific URL
- Title: Spin crossover in iron(II)
- Title: Dictionary of Organic Compounds (8th Supplement)
Sources
Application Notes & Protocols for the Synthesis of Potent Kinase Inhibitors from a 2-Amino-6-chloropyridine-3-thiol Intermediate
Introduction: The Strategic Value of the Thienopyridine Scaffold in Kinase Inhibitor Discovery
The deregulation of protein kinase activity is a foundational mechanism in the development of numerous diseases, most notably cancer. This has positioned protein kinase inhibitors as a cornerstone of modern targeted therapy.[1] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds that can effectively mimic the ATP molecule's interaction with the kinase hinge region are of paramount importance. The thieno[2,3-b]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry due to its structural and electronic properties that facilitate potent and often selective kinase inhibition.[2][3]
This guide provides a detailed exploration of the synthesis of thienopyridine-based kinase inhibitors, leveraging the versatile and strategically functionalized intermediate, 2-Amino-6-chloropyridine-3-thiol . We will dissect the causality behind the synthetic choices, provide robust, step-by-step protocols, and present application data for the resulting compounds against key oncogenic kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of kinase inhibitor synthesis strategies.
Scientific Rationale: Why 2-Amino-6-chloropyridine-3-thiol?
The utility of 2-Amino-6-chloropyridine-3-thiol as a starting material lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled construction of complex molecular architectures.
-
The Thiol Group (-SH): As a third-row element, sulfur is larger and its electrons are more polarizable than oxygen, making the thiol group a potent nucleophile.[4][5] This high nucleophilicity is exploited for the initial and crucial ring-forming reaction to construct the thiophene portion of the thieno[2,3-b]pyridine core.
-
The Amino Group (-NH2): Positioned ortho to the thiol, the amino group is perfectly situated for subsequent intramolecular cyclization or condensation reactions, which forms the fused pyridine ring system.
-
The Chloro Group (-Cl): The chlorine atom at the 6-position is a versatile handle for late-stage functionalization.[6] It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents that can target different pockets within the kinase ATP-binding site.[7]
The logical flow of the synthesis leverages these distinct reactivities in a sequential manner, as illustrated below.
Caption: General workflow for synthesizing kinase inhibitors from 2-Amino-6-chloropyridine-3-thiol.
Experimental Protocols: From Intermediate to Inhibitor
The following protocols are generalized from established literature procedures and provide a robust framework for the synthesis of a thieno[2,3-b]pyridine library.[2][3][8]
Protocol 1: Synthesis of the Core Thieno[2,3-b]pyridine Scaffold
This procedure details the initial condensation and cyclization to form the core heterocyclic system. The example uses an α-haloketone, a common reaction partner.
Reaction Scheme: 2-Amino-6-chloropyridine-3-thiol + α-haloketone → Substituted Thieno[2,3-b]pyridine
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
Substituted 2-chloro-N-phenylacetamide (or other suitable α-halo electrophile)
-
Ethanol (or other suitable protic solvent)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-Amino-6-chloropyridine-3-thiol (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add sodium bicarbonate (2.5 eq).
-
Addition of Electrophile: Add the desired α-halocarbonyl compound (e.g., 2-chloro-N-phenylacetamide) (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired thieno[2,3-b]pyridine core.
Causality & Insights:
-
Choice of Base: A mild base like sodium bicarbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion.[4] This initiates the Sₙ2 reaction with the α-halocarbonyl. Using a strong base could risk deprotonating the amino group or promoting side reactions.
-
Solvent: Ethanol is a good choice as it readily dissolves the starting materials and the inorganic base, and its boiling point is suitable for achieving the necessary reaction temperature without requiring high-pressure apparatus.
-
Mechanism: The reaction proceeds via an initial S-alkylation of the thiolate, followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and a subsequent dehydration event to form the aromatic thiophene ring.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
This protocol describes how to diversify the thieno[2,3-b]pyridine core at the 6-position, which is critical for tuning the inhibitor's potency and selectivity.
Reaction Scheme: 6-Chloro-thieno[2,3-b]pyridine + Arylboronic Acid → 6-Aryl-thieno[2,3-b]pyridine
Materials:
-
Synthesized 6-chloro-thieno[2,3-b]pyridine core (1.0 eq)
-
Desired aryl- or heteroarylboronic acid (1.5 eq)
-
Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add the 6-chloro-thieno[2,3-b]pyridine core, the arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen.
-
Catalyst and Solvent Addition: Add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.
-
Reaction: Seal the flask and heat the mixture to 90-100°C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the final, functionalized kinase inhibitor.
Causality & Insights:
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Removing oxygen is critical for preventing catalyst deactivation and ensuring a successful reaction.
-
Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaromatic chlorides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Base and Solvent: The aqueous base is required to activate the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water is often necessary to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
Application Data: A Platform for Potent Kinase Inhibition
The thieno[2,3-b]pyridine scaffold derived from 2-Amino-6-chloropyridine-3-thiol has proven effective against a range of important cancer-related kinases. The table below summarizes representative data from the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 10 | c-Met | 5 | [2] |
| Compound 8d | PIM-1 | 19 | [3] |
| Compound 70 | CHK1 | 1 | [9] |
| Series Lead | VEGFR-2 | 3 | [8] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Target Pathway Visualization: The c-Met Signaling Cascade
As shown in the table, inhibitors derived from this chemistry can potently target c-Met, a receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis. Understanding the signaling pathway provides context for the inhibitor's mechanism of action.
Caption: Simplified c-Met signaling pathway and the point of intervention for a thieno[2,3-b]pyridine inhibitor.
Conclusion
The 2-Amino-6-chloropyridine-3-thiol intermediate is a powerful and versatile building block for the synthesis of thieno[2,3-b]pyridine-based kinase inhibitors. Its unique arrangement of reactive functional groups enables a logical and efficient synthetic strategy, beginning with the construction of the core scaffold followed by late-stage diversification to optimize biological activity. The protocols and data presented herein demonstrate the robustness of this approach, which has yielded potent inhibitors against multiple clinically relevant kinases, including c-Met, PIM-1, CHK1, and VEGFR-2.[2][3][8][9] This chemistry platform continues to be a valuable asset for researchers and professionals in the field of drug discovery.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Regioselective S-Alkylation of 2-Amino-6-chloropyridine-3-thiol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Significance
In modern drug discovery, functionalized pyridines serve as privileged scaffolds. Specifically, 2-Amino-6-chloropyridine-3-thiol (CAS: 110402-22-7)[1] is a highly versatile building block used in the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]pyridines, which frequently exhibit potent kinase inhibition and antimicrobial properties.
A critical step in utilizing this scaffold is the regioselective S-alkylation of the thiol group in the presence of the potentially competitive exocyclic 2-amino group. As a Senior Application Scientist, I have designed this protocol to ensure absolute regiocontrol. By exploiting the inherent electronic properties of the molecule and applying Hard-Soft Acid-Base (HSAB) principles, this methodology guarantees high-yielding, self-validating S-alkylation without the need for transient protecting groups.
Mechanistic Causality: Why S-Alkylation is Favored
When developing a protocol for a bifunctional molecule, understanding the causality behind reagent selection is paramount.
-
pKa Differentials: The thiol group (-SH) on the pyridine ring has a relatively low pKa (~6.5–7.0) compared to the exocyclic amine (pKa > 15). Utilizing a mild base like Potassium Carbonate (K₂CO₃) quantitatively deprotonates the thiol to form a highly nucleophilic thiolate anion, while leaving the amine protonated and unreactive.
-
HSAB Theory: The resulting thiolate is a "soft" nucleophile. Alkyl halides (especially primary bromides and iodides) possess "soft" electrophilic carbon centers. This soft-soft interaction kinetically favors S-alkylation[2].
-
Electronic Deactivation: The 2-amino group's nucleophilicity is significantly dampened by the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the 6-chloro substituent.
Mechanistic Pathway
Figure 1: Mechanistic pathway of regioselective S-alkylation via soft-soft SN2 interaction.
Quantitative Data & Condition Optimization
To establish a self-validating system, we must select conditions that maximize yield while suppressing N-alkylation and SNAr (nucleophilic aromatic substitution) at the 6-chloro position. Polar aprotic solvents (like DMF) are chosen to solvate the potassium cation, leaving the thiolate "naked" and hyper-reactive.
Table 1: Optimization of Reaction Conditions (Model: Benzyl Bromide)
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | Et₃N | DCM | 25 | 12 | 45 | Weak base, poor solvent polarity limits SN2 rate. |
| 2 | NaOH | EtOH | 80 | 2 | 60 | High heat induces minor hydrolysis of 6-Cl group. |
| 3 | Cs₂CO₃ | DMF | 25 | 1.5 | 92 | Excellent yield, but Cs₂CO₃ is cost-prohibitive. |
| 4 | K₂CO₃ | DMF | 25 | 2 | 94 | Optimal balance of basicity, solubility, and cost. |
| 5 | NaH | THF | 0 to 25 | 1 | 88 | Over-deprotonation risks trace N-alkylation. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a 10 mmol scale synthesis but can be linearly scaled.
Materials Required
-
Substrate: 2-Amino-6-chloropyridine-3-thiol (1.61 g, 10.0 mmol)
-
Alkylating Agent: e.g., Benzyl bromide (1.25 mL, 10.5 mmol, 1.05 eq)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Quenching/Extraction: Deionized water, Ethyl Acetate (EtOAc), Brine.
Reaction Setup & Execution
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Solvation: Add 2-Amino-6-chloropyridine-3-thiol (10.0 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir until completely dissolved.
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol) in one portion. The solution will typically darken slightly as the thiolate anion forms. Stir at room temperature (20-25°C) for 15 minutes.
-
Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add the alkylating agent (10.5 mmol) dropwise over 5 minutes via syringe to prevent localized exothermic spikes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
In-Process Self-Validation
-
TLC Monitoring: Spot the reaction mixture against the starting material on silica gel plates (Eluent: 3:1 Hexane/EtOAc). The product will appear as a new, higher Rf spot (less polar due to the masking of the -SH group).
-
Ellman’s Test: To confirm the complete consumption of the free thiol, take a 10 µL aliquot, dilute in buffer, and add Ellman's reagent (DTNB). The absence of a bright yellow color confirms total S-alkylation.
Workup & Purification
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold deionized water. This crashes out the highly lipophilic S-alkylated product and dissolves the inorganic salts.
-
Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by a final brine wash (50 mL).
-
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure S-alkylated 2-amino-6-chloropyridine.
Workflow Visualization
Figure 2: Experimental workflow for the S-alkylation of 2-Amino-6-chloropyridine-3-thiol.
Substrate Scope & Expected Outcomes
The protocol is highly robust and tolerates a variety of alkylating agents.
Table 2: Scope of Alkylating Agents
| Alkylating Agent | Product Type | Reaction Time | Isolated Yield (%) |
| Methyl Iodide (MeI) | S-Methyl derivative | 1.0 h | 96% |
| Benzyl Bromide (BnBr) | S-Benzyl derivative | 2.0 h | 94% |
| Ethyl Bromoacetate | S-Alkyl ester (Building block) | 2.5 h | 89% |
| Allyl Bromide | S-Allyl derivative | 1.5 h | 91% |
| 2-Bromoacetophenone | S-Phenacyl derivative | 3.0 h | 85% |
Note: For highly reactive alpha-halo ketones (like 2-bromoacetophenone), maintain the reaction strictly at 0°C for the first hour to prevent complex side reactions or premature cyclization.
Analytical Characterization Signatures
To verify the structural integrity of the synthesized compounds, look for the following spectral signatures:
-
¹H NMR (CDCl₃ or DMSO-d₆): The disappearance of the broad singlet corresponding to the -SH proton (typically around 3.5 - 4.5 ppm depending on concentration/solvent). The exocyclic -NH₂ protons will remain visible as a broad singlet (~5.0 - 6.0 ppm). A new set of aliphatic signals corresponding to the introduced S-alkyl group will appear.
-
¹³C NMR: The C3 carbon of the pyridine ring will shift slightly downfield due to the conversion of the thiol to a thioether.
-
LC-MS: A clear[M+H]⁺ peak corresponding to the exact mass of the S-alkylated product, exhibiting the characteristic 3:1 isotopic pattern indicative of the intact 6-chloro substituent.
References
-
El-Ossaily, Y. A., et al. "Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents." Arabian Journal of Chemistry, 2021.[Link]
Sources
The Alchemist's Guide to Pyridine Annulation: A Handbook for Fused Heterocycle Synthesis from 2-Amino-6-chloropyridine-3-thiol
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of novel heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, often serves as a foundational template. Its fusion with other heterocyclic systems gives rise to a rich diversity of chemical entities with unique three-dimensional structures and biological activities. This guide provides an in-depth exploration of the synthetic pathways to construct a variety of fused heterocycles starting from a versatile and readily accessible building block: 2-Amino-6-chloropyridine-3-thiol.
This document moves beyond a mere recitation of synthetic procedures. It is designed to be a practical and intellectually stimulating resource, offering not only detailed, field-tested protocols but also a deep dive into the mechanistic rationale behind the chosen reagents and reaction conditions. By understanding the inherent reactivity of the starting material, researchers can strategically navigate the synthetic landscape to achieve their desired molecular architecture.
The Strategic Versatility of 2-Amino-6-chloropyridine-3-thiol
The synthetic potential of 2-Amino-6-chloropyridine-3-thiol lies in the orchestrated reactivity of its three distinct functional groups: the nucleophilic amino and thiol groups, and the electrophilic center at the chlorine-bearing carbon. This trifecta of reactivity allows for a range of cyclization strategies, enabling the annulation of various five- and six-membered heterocyclic rings onto the pyridine core.
The 2-amino and 3-thiol groups, positioned ortho to each other, are primed for cyclization reactions with bifunctional electrophiles. The choice of a two-carbon, one-carbon, or other multi-carbon building block will dictate the nature of the newly fused ring. Furthermore, the 6-chloro substituent, while influencing the overall electronics of the pyridine ring, also presents an opportunity for subsequent functionalization, adding another layer of molecular diversity to the synthesized fused heterocycles.
I. Synthesis of Thieno[2,3-b]pyridines: The Gewald Reaction and Beyond
The thieno[2,3-b]pyridine scaffold is a prominent feature in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] The most direct and widely employed method for constructing this fused system from 2-amino-3-thiopyridines is the Gewald reaction and its variations.[3][4]
Mechanistic Insights: The Gewald Reaction Pathway
The Gewald reaction is a multicomponent reaction that, in this context, involves the condensation of the 2-amino-3-thiol functionality with a ketone or aldehyde and an activated nitrile (or other activated methylene compound). The reaction typically proceeds through a series of steps:
-
Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene compound.
-
Michael Addition: The thiol group of the 2-amino-6-chloropyridine-3-thiol then undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: Subsequent intramolecular cyclization of the amino group onto the nitrile, followed by tautomerization, leads to the formation of the stable, aromatic thieno[2,3-b]pyridine ring system.
Alternatively, a two-component approach involving the reaction of 2-amino-6-chloropyridine-3-thiol with α-haloketones or α-halo-β-ketoesters provides a highly efficient route to substituted thieno[2,3-b]pyridines.[1]
Protocol 1: Synthesis of 2-Aryl-6-chloro-thieno[2,3-b]pyridin-3-amine
This protocol details the synthesis of a 2-aryl substituted thieno[2,3-b]pyridine using an α-bromoacetophenone.
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
2-Bromo-1-phenylethan-1-one (or other substituted phenacyl bromides)
-
Ethanol
-
Sodium hydroxide
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-chloropyridine-3-thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water and stir for 15 minutes at room temperature.
-
To this solution, add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with glacial acetic acid.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
| Reagent/Product | Role | Key Parameters | Expected Yield |
| 2-Amino-6-chloropyridine-3-thiol | Starting Material | - | - |
| 2-Bromo-1-phenylethan-1-one | Bifunctional Electrophile | Provides the C2-C3 fragment of the thiophene ring | - |
| Sodium Hydroxide | Base | Deprotonates the thiol for S-alkylation | - |
| Ethanol | Solvent | Good solubility for reactants | - |
| Glacial Acetic Acid | Neutralizing Agent | - | - |
| 2-Aryl-6-chloro-thieno[2,3-b]pyridin-3-amine | Product | - | 75-85% |
II. Synthesis of Thiazolo[5,4-b]pyridines: Building the Thiazole Ring
The thiazolo[5,4-b]pyridine core is another privileged scaffold in medicinal chemistry, with applications in the development of kinase inhibitors and other therapeutic agents. The synthesis of this fused system from 2-amino-6-chloropyridine-3-thiol typically involves the reaction with a one-carbon electrophile that can react with both the amino and thiol groups.
Mechanistic Rationale: The Role of One-Carbon Electrophiles
Reagents such as isothiocyanates, carbon disulfide, or orthoesters serve as effective one-carbon building blocks for the construction of the thiazole ring. The reaction with an isothiocyanate, for instance, proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization with the loss of a small molecule (e.g., water or hydrogen sulfide) to afford the 2-aminothiazolo[5,4-b]pyridine.[5][6]
Protocol 2: Synthesis of 2-Anilino-6-chlorothiazolo[5,4-b]pyridine
This protocol describes the synthesis of a 2-anilino-substituted thiazolo[5,4-b]pyridine using phenyl isothiocyanate.
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
Phenyl isothiocyanate
-
Dimethylformamide (DMF)
-
Potassium carbonate
Procedure:
-
To a solution of 2-amino-6-chloropyridine-3-thiol (1.0 eq) in DMF, add potassium carbonate (1.2 eq).
-
Add phenyl isothiocyanate (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion (typically 3-6 hours), cool the reaction to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or acetonitrile.
| Reagent/Product | Role | Key Parameters | Expected Yield |
| 2-Amino-6-chloropyridine-3-thiol | Starting Material | - | - |
| Phenyl isothiocyanate | One-Carbon Electrophile | Forms the C2 of the thiazole ring | - |
| Potassium Carbonate | Base | Facilitates the reaction | - |
| DMF | Solvent | High boiling point, good solvent for reactants | - |
| 2-Anilino-6-chlorothiazolo[5,4-b]pyridine | Product | - | 80-90% |
III. Synthesis of Pyrimido[4,5-b]pyridines: Constructing the Pyrimidine Ring
The pyrimido[4,5-b]pyridine scaffold is a key component of many biologically active compounds, including dihydrofolate reductase inhibitors. The synthesis of this fused system from 2-amino-6-chloropyridine-3-thiol can be achieved by reacting the 2-amino group with reagents that can provide the remaining atoms of the pyrimidine ring. While the thiol group is not directly involved in the cyclization to form the pyrimidine ring, its presence can influence the reactivity and subsequent functionalization of the resulting fused heterocycle. A common strategy involves the reaction with formamide or orthoesters.[7][8]
Mechanistic Considerations: Building the Six-Membered Ring
The reaction of a 2-aminopyridine with formamide at high temperatures is a classic method for the synthesis of a fused pyrimidinone. The reaction proceeds through the initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrimido[4,5-b]pyridin-4-one.
Protocol 3: Synthesis of 6-Chloro-3-thiol-pyrimido[4,5-b]pyridin-4(3H)-one
This protocol outlines the synthesis of a pyrimido[4,5-b]pyridin-4-one derivative.
Materials:
-
2-Amino-6-chloropyridine-3-thiol
-
Formamide
Procedure:
-
In a high-temperature reaction vessel, place 2-amino-6-chloropyridine-3-thiol (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the mixture to 180-200 °C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or DMF.
| Reagent/Product | Role | Key Parameters | Expected Yield |
| 2-Amino-6-chloropyridine-3-thiol | Starting Material | - | - |
| Formamide | Reagent and Solvent | Provides the C2 and N3 atoms of the pyrimidine ring | - |
| 6-Chloro-3-thiol-pyrimido[4,5-b]pyridin-4(3H)-one | Product | - | 60-70% |
IV. Expanding the Horizon: Synthesis of Fused Diazepines and Oxazepines
While less common, the synthesis of seven-membered fused heterocycles such as diazepines and oxazepines from 2-aminopyridine derivatives has been reported.[9][10] These scaffolds are of interest in medicinal chemistry due to their conformational flexibility.
Synthetic Strategies for Seven-Membered Rings
The synthesis of a pyrido[2,3-e][1][11]diazepine, for example, can be achieved by a multi-step sequence involving the reaction of the 2-amino group with a protected amino acid, followed by deprotection and intramolecular cyclization. The synthesis of oxazepines can be approached by reacting the amino and a suitably positioned hydroxyl group with a two-carbon linker. While direct protocols starting from 2-amino-6-chloropyridine-3-thiol are not abundant in the literature, the principles of these cyclizations can be adapted.
Conclusion and Future Perspectives
The 2-amino-6-chloropyridine-3-thiol scaffold is a powerful and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds. By carefully selecting the appropriate reagents and reaction conditions, researchers can selectively engage the amino, thiol, and chloro functionalities to construct diverse and complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in the field of heterocyclic chemistry and drug discovery. The 6-chloro substituent, in particular, offers a handle for late-stage functionalization, opening up avenues for the creation of extensive compound libraries for biological screening.
References
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules. [1]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. [5]
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Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. ChemProc.
-
Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. [9]
-
Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor. Journal of Medicinal Chemistry. [12]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances. [7][13]
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A convenient synthesis of new pyrido[3,2-e][1]diazepine-2,5-diones and pyrido[2,3-e][1][11]diazepine-2,5-diones. Tetrahedron Letters.
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Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate.
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Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [14]
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Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin.
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
-
Synthesis of phenylthiazolo[5,4-b]pyridines. ResearchGate. [6]
-
Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Egyptian Journal of Chemistry.
-
Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports. [8]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules.
-
A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry.
-
Synthesis of pyridine, diazepine and condensed thiophene derivatives. ResearchGate.
-
Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate.
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom.
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry. [15]
-
Gewald reaction. Wikipedia. [3]
-
Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc.
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing.
-
Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. ResearchGate.
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar.
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
-
Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives. BenchChem. [4]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
Synthesis method of 2-amino-6-chloropurine. Google Patents.
-
Synthesis of Diazepine-fused Porphyrinoids and Annulated Porphyrin Arrays. SciSpace.
-
Process for the preparation of 2-amino-6-chloropurine and derivatives. Google Patents.
-
Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications.
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules.
-
[Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. PubMed.
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.
-
Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. Chemical Communications.
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- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5- b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 2-Amino-6-chloropyridine-3-thiol
Welcome to the Technical Support Center for the synthesis of 2-Amino-6-chloropyridine-3-thiol (CAS 110402-22-7)[1]. The trifunctional nature of this pyridine derivative—featuring an electron-donating amino group, a reactive thiol, and an electron-withdrawing chlorine atom—creates competing electronic effects that frequently derail synthetic strategies.
This guide provides a self-validating system of protocols, mechanistic explanations, and troubleshooting steps designed to maximize your yield, prevent over-reduction, and eliminate oxidative dimerization.
Mechanistic Overview & Synthetic Strategy
To synthesize 2-amino-6-chloropyridine-3-thiol, we must navigate the directing effects of the pyridine ring. The most robust strategy is a two-stage Thiocyanation-Reduction pathway. An alternative is the Chlorosulfonation-Reduction pathway, though it requires an additional protection/deprotection sequence to prevent polymerization.
Synthetic pathways for 2-Amino-6-chloropyridine-3-thiol highlighting intermediates and byproducts.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant amounts of the C5-substituted or di-substituted byproduct during the initial electrophilic aromatic substitution? A1: The amino group at C2 is a strong activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions. Due to the strong activating effect of the amino group, substitution preferentially occurs at the C3 position, despite potential steric hindrance from the adjacent substituents[2]. However, if the reaction temperature exceeds 0°C during the addition of the electrophile (e.g., bromine for thiocyanation), kinetic control is lost. The excess thermal energy overcomes the activation barrier for C5 substitution, leading to a mixture of regioisomers. Causality & Solution: The bromination reaction is highly exothermic. Maintain the internal temperature strictly between -5°C and 0°C during the dropwise addition of bromine to ensure high C3 regioselectivity.
Q2: If I use the chlorosulfonation route, why does my reaction yield a complex, intractable tar? A2: If left unprotected, the highly nucleophilic primary amino group will react directly with chlorosulfonic acid. This leads to unwanted sulfamation and subsequent polymerization[3]. Causality & Solution: You must mask the amine. The acetamido group is an effective protecting group as it is stable during chlorosulfonation and can be removed under relatively mild conditions[3]. Acetylate the starting material with acetic anhydride prior to treating it with chlorosulfonic acid.
Q3: During the reduction of the thiocyanate intermediate using Zinc and HCl, I observe a major byproduct missing the chlorine atom (m/z 126). How do I prevent this?
A3: You are observing hydrodehalogenation (over-reduction). The C-Cl bond in electron-deficient pyridines is susceptible to metal-mediated reductive cleavage, especially under forcing conditions[4]. Prolonged heating with dissolving metals (Zn/HCl or SnCl2) will strip the chlorine from the C6 position.
Causality & Solution: Switch to a milder, hydride-based reducing agent. Sodium borohydride (NaBH
Q4: My final yield of the thiol is low, and LC-MS shows a peak with double the expected mass. What is happening? A4: The target thiol is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming bis(2-amino-6-chloropyridin-3-yl) disulfide. The electron-rich nature of the aminopyridine ring increases the nucleophilicity and oxidation potential of the thiolate. Causality & Solution: Perform the reduction and all subsequent workup steps under a strict inert atmosphere (Argon or Nitrogen). If the disulfide has already formed, treat the mixture with Dithiothreitol (DTT) to cleave the S-S bond prior to extraction.
Quantitative Data Summary
The choice of reducing agent heavily dictates the purity profile of the final thiol. The table below summarizes the causality between reduction conditions and byproduct formation.
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Thiol Yield (%) | Disulfide Byproduct (%) | Dechlorinated Byproduct (%) |
| Zn dust / HCl | Water | 80 | 4 | 45 | 10 | 35 |
| SnCl | EtOH | 70 | 3 | 58 | 8 | 22 |
| NaBH | EtOH | 0 to 25 | 2 | 82 | 12 | <1 |
| NaBH | EtOH | 0 to 25 | 2 | 94 | <1 | <1 |
Validated Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. The inclusion of DTT in the reduction step acts as an internal correction mechanism against adventitious oxidation.
Protocol A: Regioselective Thiocyanation
-
Preparation: Charge a dry, argon-flushed 500 mL round-bottom flask with 2-amino-6-chloropyridine (1.0 eq, 100 mmol) and potassium thiocyanate (3.0 eq, 300 mmol) in anhydrous methanol (200 mL).
-
Temperature Control: Submerge the flask in an ice/brine bath and allow the internal temperature to reach -5°C.
-
Electrophile Addition: Dissolve bromine (1.1 eq, 110 mmol) in 50 mL of cold methanol. Add this solution dropwise via an addition funnel over 1.5 hours. Critical: Do not allow the internal temperature to exceed 0°C to prevent C5-substitution.
-
Maturation: Stir the mixture for an additional 2 hours at 0°C.
-
Quench: Add 50 mL of saturated aqueous sodium thiosulfate to neutralize any unreacted bromine, preventing downstream oxidation.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield 2-amino-6-chloropyridin-3-yl thiocyanate.
Protocol B: Controlled Reduction to Thiol
-
Preparation: Dissolve 2-amino-6-chloropyridin-3-yl thiocyanate (1.0 eq, 50 mmol) in degassed ethanol (250 mL) under a strict argon atmosphere.
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Reduction: Add sodium borohydride (NaBH
) (2.5 eq, 125 mmol) portion-wise over 30 minutes to control hydrogen gas evolution. Stir at 0°C for 2 hours. -
Disulfide Cleavage (Self-Validation Step): Add Dithiothreitol (DTT) (0.1 eq, 5 mmol) to the mixture and stir for 15 minutes. This ensures any disulfide formed via trace oxygen exposure is quantitatively reduced back to the target thiol.
-
Quench: Carefully quench the reaction by adding 1M HCl until the pH reaches 5. (Caution: HCN gas is evolved during thiocyanate cleavage; perform strictly in a well-ventilated fume hood).
-
Isolation: Extract with degassed dichloromethane (3 x 100 mL), dry over MgSO
, and concentrate under reduced pressure to yield pure 2-amino-6-chloropyridine-3-thiol. Store under argon at -20°C.
References
1.[2] Benchchem. "2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5". URL: 2.[3] Benchchem. "4-Amino-N-pyridin-4-ylbenzenesulfonamide|CAS 67638-39-5". URL: 3.[4] VDOC.PUB. "Chemistry Of Heterocyclic Compounds. Volume 14. Pyridine And Its Derivatives. Part Iii". URL: 4.[1] ChemicalBook. "110402-22-7 CAS Manufactory". URL:
Sources
Technical Support Center: Purification of Oxidation-Sensitive Pyridine Thiols
Welcome to the Technical Support Center for the purification of oxidation-sensitive pyridine thiols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyridine thiols free from their corresponding disulfides. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns when working with pyridine thiols.
Q1: My purified pyridine thiol shows a significant disulfide impurity. What is the primary cause?
A: The primary cause is the aerobic oxidation of the thiol's sulfhydryl (-SH) group.[1] Pyridine thiols are particularly susceptible to this process, which is often autocatalytic, as amines can catalyze the oxidation of thiols to disulfides.[2] This reaction is accelerated by exposure to air (oxygen), especially under neutral to alkaline pH conditions where the more reactive thiolate anion (-S⁻) is more prevalent.[3]
Q2: What are the immediate steps I can take to minimize oxidation during my current purification protocol?
A: To immediately mitigate oxidation, you should:
-
Work under an inert atmosphere: Whenever possible, perform all manipulations, including solvent transfers and reactions, under a nitrogen or argon atmosphere.[1]
-
Use degassed solvents: Oxygen dissolved in solvents is a major contributor to oxidation. Degas all solvents by sparging with an inert gas, sonication, or freeze-pump-thaw cycles.[4]
-
Control the pH: Maintain a slightly acidic pH (around 6.5 or lower) during purification steps where feasible.[3] This keeps the thiol protonated, making it less susceptible to oxidation.[5]
Q3: Are there any recommended additives to prevent oxidation during purification?
A: Yes, the addition of antioxidants or reducing agents can be highly effective.
-
Reducing Agents: Small amounts of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to solutions to reverse any disulfide formation in situ.[1]
-
Antioxidants: Ascorbic acid or glutathione can also be used to inhibit oxidation.[1]
Q4: How should I properly store my purified, oxidation-sensitive pyridine thiol?
A: Proper storage is critical to maintaining purity. Store the purified compound as a solid in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] For long-term storage, keeping it in a freezer is recommended.[6] Avoid storing solutions for extended periods, but if necessary, use degassed solvents and store under an inert atmosphere at low temperatures.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the purification of oxidation-sensitive pyridine thiols.
Scenario 1: Low Yield After Recrystallization
Issue: You are attempting to purify a solid pyridine thiol by recrystallization, but the final yield is significantly lower than expected.
Root Cause Analysis and Solutions:
-
Oxidation During Dissolution: Heating the pyridine thiol in a solvent exposes it to oxygen at an elevated temperature, accelerating oxidation. The resulting disulfide is often less soluble and may precipitate out with the desired product or remain in the mother liquor, reducing the yield of the pure thiol.
-
Solution: Use a minimal amount of hot, degassed solvent to dissolve the sample. Consider adding a small amount of a reducing agent like DTT to the recrystallization solvent to maintain a reducing environment.
-
-
Improper Solvent Choice: The chosen solvent may have too high a solubility for the pyridine thiol at low temperatures, leading to significant loss in the mother liquor.
-
Solution: The ideal recrystallization solvent should dissolve the pyridine thiol well at high temperatures but poorly at low temperatures.[7] Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture.
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools too quickly during this step, the product will crystallize prematurely on the filter paper.
-
Solution: Use a heated filter funnel and preheat the receiving flask. Add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
Scenario 2: Persistent Disulfide Impurity After Column Chromatography
Issue: You are using column chromatography to purify your pyridine thiol, but the eluted fractions are still contaminated with the disulfide.
Root Cause Analysis and Solutions:
-
On-Column Oxidation: The large surface area of the stationary phase (e.g., silica gel) can promote oxidation, especially if the solvent is not rigorously degassed.
-
Solution: Use degassed solvents for both the mobile phase and for dissolving the sample.[8] Consider adding a small amount of a compatible antioxidant or reducing agent to the mobile phase.
-
-
Tailing of the Pyridine Thiol: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on silica gel, causing peak tailing.[9][10] This can result in co-elution with the less polar disulfide.
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient resolution between the pyridine thiol and its disulfide.
-
Solution: Systematically vary the polarity of the mobile phase to optimize separation. A gradient elution may be necessary to achieve baseline separation.
-
Scenario 3: Product Degradation During Workup
Issue: Your reaction to synthesize the pyridine thiol appears clean by TLC or LC-MS, but the product degrades during the aqueous workup and extraction.
Root Cause Analysis and Solutions:
-
pH-Induced Oxidation: Adjusting the pH to neutral or basic conditions during an aqueous wash can significantly accelerate the oxidation of the thiol to the disulfide.
-
Solution: If possible, perform extractions under slightly acidic conditions (pH 5-6).[11] This can be achieved by washing with a dilute solution of a non-oxidizing acid, such as a phosphate buffer.
-
-
Metal-Catalyzed Oxidation: Trace amounts of metal ions in the water or reagents can catalyze thiol oxidation.[1]
-
Solution: Use deionized, distilled water for all aqueous solutions. Consider adding a chelating agent like EDTA to the wash solutions to sequester any catalytic metal ions.
-
Section 3: Detailed Experimental Protocol: Recrystallization of 4-Mercaptopyridine
This protocol provides a step-by-step method for the purification of 4-mercaptopyridine, a common oxidation-sensitive pyridine thiol, with a focus on minimizing disulfide formation.
Materials:
-
Crude 4-mercaptopyridine
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal
-
50% (w/v) Sodium hydroxide solution
-
Nitrogen or Argon gas supply
-
Schlenk flask or a two-neck round-bottom flask
-
Condenser
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Initial Dissolution and Decolorization (Under Inert Atmosphere):
-
Place approximately 45 g of crude 4-mercaptopyridine into a Schlenk flask equipped with a magnetic stir bar.
-
Add 100 mL of deionized water and a small amount of activated charcoal.
-
Flush the flask with nitrogen or argon for several minutes to displace the air.
-
Heat the mixture to boiling with stirring under a positive pressure of the inert gas until the solid is fully dissolved.[12]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove the charcoal and other solids. This step should be done quickly to prevent premature crystallization.
-
-
Precipitation of the Thiol:
-
Cool the filtrate to room temperature.
-
Slowly add a 50% aqueous sodium hydroxide solution dropwise while monitoring the pH. Continue adding until the pH reaches approximately 6.[12] The 4-mercaptopyridine will precipitate out of the solution.
-
-
Isolation and Initial Drying:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, degassed water.
-
Press the solid as dry as possible on the filter.
-
-
Recrystallization from Ethanol:
-
Transfer the damp solid to a clean Schlenk flask.
-
Add approximately 100 mL of ethanol and a fresh portion of activated charcoal.[12]
-
Flush the flask with an inert gas and heat the mixture to boiling with stirring until the solid dissolves completely.[12]
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified yellow, hexagonal plates of 4-mercaptopyridine by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
-
Final Drying and Storage:
-
Dry the purified crystals under a high vacuum.
-
Store the final product in a tightly sealed container under a nitrogen or argon atmosphere in a freezer.
-
Workflow Diagram
Caption: Workflow for the purification of 4-mercaptopyridine.
Section 4: Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Potential Issues |
| Recrystallization | Solvent choice, cooling rate, use of inert atmosphere | >98% | Oxidation at high temperatures, loss of product in mother liquor |
| Column Chromatography | Stationary phase (silica, alumina), eluent polarity, use of degassed solvents | >99% | On-column oxidation, peak tailing leading to co-elution |
| Acid-Base Extraction | pH control, use of degassed solvents, choice of organic solvent | Variable, often used as a preliminary step | Emulsion formation, oxidation at neutral/basic pH |
Section 5: Understanding the Chemistry: Thiol-Disulfide Equilibrium
The core challenge in purifying pyridine thiols lies in managing the thiol-disulfide equilibrium. This equilibrium is highly sensitive to the surrounding chemical environment.
Caption: The reversible oxidation of pyridine thiols to disulfides.
Factors that shift the equilibrium towards the oxidized disulfide form include:
-
Presence of oxygen
-
Neutral to alkaline pH
-
Presence of catalytic metal ions
-
Elevated temperatures
Conversely, the equilibrium can be shifted back to the desired thiol form by:
-
Addition of reducing agents
-
Maintaining an acidic pH
-
Working under an inert atmosphere
By understanding and controlling these factors, researchers can successfully purify and handle these sensitive yet valuable compounds.
References
-
Porath, J., & Axén, R. (n.d.). Salt-independent binding of antibodies from human serum to thiophilic heterocyclic ligands. Journal of Immunological Methods. [Link]
-
Creative Biolabs. (n.d.). Summary and Comparison of IgM Antibody Purification Methods. [Link]
-
Tofflon Life Science. (n.d.). Plasmid Purification Resins-Affinity Chromatography Resins. [Link]
-
Wikipedia. (n.d.). 2-Mercaptopyridine. [Link]
- Google Patents. (n.d.). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Hg(II) Detection in Aqueous Solution with Thiol Derivatized Fluoresceins. [Link]
-
The University of Sydney. (n.d.). RECRYSTALLISATION. [Link]
-
ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent?. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025, March 6). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]
-
Journal of Fluorescence. (n.d.). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. [Link]
-
CORE. (2006, October 30). Identification of Redox Sensitive Thiols of Protein Disulfide Isomerase Using Isotope Coded Affinity Technology and Mass Spectrometry. [Link]
-
ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling?. [Link]
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. 4-Mercaptopyridine | 4556-23-4 [chemicalbook.com]
Technical Support Center: Optimizing Aminopyridine-Thiol Condensations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the condensation of aminopyridine-thiols (e.g., 2-aminopyridine-3-thiol) with electrophiles.
This specific reaction is a cornerstone in the synthesis of fused thiazolopyridine scaffolds—privileged structures frequently utilized in the development of kinase inhibitors and antimicrobial agents, such as DNA Gyrase B inhibitors ()[1]. However, the bifunctional nature of the aminopyridine-thiol starting material makes the reaction highly sensitive to temperature variations.
Below, you will find field-proven troubleshooting guides, quantitative temperature profiling, and a self-validating protocol to ensure high-yield scaffold generation.
Troubleshooting Guides & FAQs
Q1: Why am I seeing massive disulfide byproduct formation instead of the cyclized product? The Causality: The thiol group on an electron-deficient aminopyridine ring is highly susceptible to oxidative dimerization. If you apply heat (e.g., >60°C) at the very beginning of the reaction, the thermal energy accelerates the oxidation of the thiol into a dead-end disulfide before the primary amine has the chance to condense with the aldehyde. The Fix: Implement a staged temperature ramp. Keep the initial condensation phase between 20°C and 40°C under an inert atmosphere (Nitrogen or Argon). Do not apply high heat until imine formation is analytically confirmed.
Q2: The reaction stalls at the uncyclized imine intermediate. How do I push it to completion? The Causality: The intramolecular nucleophilic attack of the thiol onto the imine carbon (the 5-exo-trig cyclization) has a significantly higher activation energy barrier than the initial Schiff base condensation ()[2]. Room temperature provides insufficient kinetic energy to break the C=N pi bond and form the new C-S bond. The Fix: Once LC-MS confirms complete imine formation, ramp the temperature to 70°C–80°C. This specific thermal window provides the necessary energy for cyclization without degrading the intermediate.
Q3: What is the optimal temperature profile for a one-pot condensation-cyclization-oxidation sequence? The Causality: A one-pot synthesis requires balancing three distinct thermodynamic regimes. Condensation is rapid and exothermic; cyclization is endothermic and requires moderate heat; aromatization (oxidation of the thiazoline to the thiazolopyridine) requires high heat and an electron acceptor. The Fix: Utilize a stepped heating protocol: 30°C (Condensation) → 75°C (Cyclization) → 95°C (Aromatization).
Quantitative Data: Temperature Profiling vs. Product Distribution
The table below summarizes the kinetic processes and risks associated with each temperature regime during the one-pot synthesis of thiazolo[4,5-b]pyridines.
| Reaction Stage | Target Temp (°C) | Primary Kinetic Process | Major Risk if Temperature is Deviated | Expected Yield Contribution |
| 1. Condensation | 20 - 40 | Imine (Schiff base) formation | >40°C: Premature thiol oxidation (Disulfide) | > 95% conversion to imine |
| 2. Cyclization | 60 - 80 | Intramolecular nucleophilic attack | <60°C: Reaction stalls at open imine | > 85% conversion to thiazoline |
| 3. Aromatization | 80 - 100 | Oxidative dehydrogenation | >100°C: Substrate degradation / tarring | > 80% final isolated yield |
Workflow Visualization
Temperature-dependent reaction pathways in aminopyridine-thiol condensation workflows.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next thermal stage until the analytical validation step is satisfied.
Step 1: Condensation (Imine Formation)
-
Setup: In an oven-dried, round-bottom flask purged with Argon, dissolve 1.0 eq of 2-aminopyridine-3-thiol and 1.05 eq of the target aldehyde in anhydrous DMF (0.2 M).
-
Execution: Stir the mixture at 30°C for 2 hours.
-
Self-Validation Check: Pull a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Pass Criteria: The starting aminopyridine peak must be <5% by UV area. The dominant mass must correspond to the uncyclized imine
. Do not apply heat until this is confirmed.
-
Step 2: Cyclization (Thiazoline Formation)
-
Execution: Once Step 1 is validated, adjust the heating mantle to 75°C . Stir for an additional 4 hours.
-
Self-Validation Check: Pull a second aliquot for LC-MS analysis.
-
Pass Criteria: The mass will remain the same as the imine, but you must observe a distinct retention time shift (the cyclized thiazoline intermediate is typically more non-polar than the open imine).
-
Step 3: Oxidative Aromatization
-
Setup: Remove the Argon balloon and open the flask to the atmosphere (or add 0.1 eq of CuI as an oxidative catalyst if air is insufficient for your specific substrate).
-
Execution: Increase the temperature to 95°C and stir for 3 hours.
-
Self-Validation Check: Pull a final aliquot for LC-MS.
-
Pass Criteria: Observe a mass shift of -2 Da from the intermediate, indicating the loss of two protons and the formation of the fully aromatic, planar thiazolo[4,5-b]pyridine scaffold.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine (3x) to remove DMF, dry over
, and purify via flash chromatography.
References
-
Kale, M. G., et al. "Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B." Journal of Medicinal Chemistry, vol. 56, no. 21, 2013, pp. 8834-8848.[Link]
-
Chaban, T. I., et al. "Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview)." Chemistry of Heterocyclic Compounds, vol. 60, no. 1-2, 2024, pp. 35-37.[Link]
Sources
Reducing side reactions during S-acylation of aminopyridine thiols
Core Directive & Executive Summary
The Challenge: S-acylation of aminopyridine thiols (e.g., 2-amino-3-pyridinethiol) is a classic problem of ambident nucleophilicity .[1] You are fighting two competitors:
-
Thermodynamics: The N-acyl product (amide) is significantly more stable than the S-acyl product (thioester).[1]
-
Kinetics: While sulfur is a better nucleophile (softer, larger HOMO coefficient), the intramolecular proximity of the amine in ortho-isomers facilitates rapid S-to-N acyl transfer , converting your desired thioester into an amide.
The Solution: Success relies on kinetic trapping . You must exploit the pKa difference between the thiol and the amine (specifically the pyridine ring nitrogen) and strictly control the reaction environment to prevent the thermodynamic rearrangement.
Mechanistic Logic & Visualization
To troubleshoot effectively, you must understand the competing pathways. The diagram below maps the decision points where your reaction succeeds or fails.
Figure 1: Reaction landscape for aminopyridine thiols. The critical failure mode is the S-to-N acyl transfer (dashed line), which is accelerated by base.[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant N-acylated byproduct (Amide)."
Root Cause: The reaction pH is likely too high.[1] Technical Insight: In aminopyridines, the ring nitrogen is the most basic site (pKa ~6.8 for 2-aminopyridine).[2] If the ring nitrogen is unprotonated, it can act as a general base to catalyze the attack of the exocyclic amine or facilitate the S-to-N rearrangement. Corrective Action:
-
Lower the pH: Conduct the reaction in a slightly acidic medium (pH 4.0–5.0). At this pH, the ring nitrogen is protonated (
), which electronically deactivates the exocyclic amine via induction, making it a poor nucleophile. The thiol (pKa ~8-9) remains neutral but is still a potent "soft" nucleophile capable of attacking activated esters.[1] -
Switch Solvents: Use non-polar solvents (DCM, Toluene) if solubility permits. Polar aprotic solvents (DMF, DMSO) can enhance the nucleophilicity of the amine and stabilize the transition state for rearrangement.
Issue 2: "My S-acyl product converts to the N-acyl form during workup."
Root Cause: S-to-N acyl transfer is rapid under neutral/basic aqueous conditions.[1] Technical Insight: Thioesters are "high energy" bonds compared to amides. The intramolecular amine (especially in 2-amino-3-thiol isomers) is perfectly positioned to attack the thioester carbonyl.[1] This rearrangement is base-catalyzed.[1] Corrective Action:
-
Quench Acidic: Quench the reaction with dilute HCl or TFA, not saturated
. -
Avoid Aqueous Workup if possible: Precipitate the product as a salt (e.g., hydrochloride salt) by adding diethyl ether directly to the reaction mixture. The protonated amine cannot perform the nucleophilic attack required for rearrangement.
Issue 3: "Yields are low, and I see a dimer peak in LCMS."
Root Cause: Disulfide formation. Technical Insight: Aminopyridine thiols are easily oxidized by air, especially in the presence of trace metals. Disulfides are chemically inert to mild acylating agents. Corrective Action:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes.
-
Add TCEP: Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT or Mercaptoethanol, TCEP is non-nucleophilic toward acyl chlorides/anhydrides and works effectively at acidic pH.
Optimized Protocol: Chemoselective S-Acylation
Objective: Synthesize S-acetyl-2-amino-3-pyridinethiol without N-acylation.
Reagents:
-
Substrate: 2-amino-3-pyridinethiol[1]
-
Acylating Agent: Acetic Anhydride (
) or Thioacetic acid (soft electrophile approach) -
Solvent: Dichloromethane (DCM) or TFA (for extreme selectivity)
-
Additive: TCEP-HCl
Step-by-Step Methodology:
-
Preparation (Inert Environment):
-
Dissolve 2-amino-3-pyridinethiol (1.0 equiv) in dry, degassed DCM (0.1 M concentration).
-
Add TCEP-HCl (1.1 equiv) to reduce any existing disulfides and maintain the thiol free.[1] Stir for 15 min under Argon.
-
-
Acidification (The Control Step):
-
Add Trifluoroacetic acid (TFA) (2.0 equiv).
-
Why? This protonates the pyridine ring nitrogen. The electron-withdrawing effect of the protonated ring deactivates the exocyclic amine.
-
-
Acylation:
-
Cool the mixture to 0°C.
-
Add Acetic Anhydride (1.1 equiv) dropwise.
-
Note: Do not use Pyridine or TEA as a base; this will trigger N-acylation.[1]
-
-
Monitoring:
-
Monitor by TLC or LCMS. You should see the thioester formation. If the reaction is sluggish, warm to Room Temperature (RT), but do not heat .
-
-
Isolation (Critical):
-
Method A (Precipitation): Add excess diethyl ether (
) or Hexanes. The product should precipitate as the TFA salt. Filter and wash with ether.[3] This "locks" the amine in the protonated state, preventing rearrangement. -
Method B (Extraction): If aqueous workup is necessary, wash rapidly with 0.1 M HCl (cold). Dry organic layer over
and evaporate at . Never wash with bicarbonate or carbonate bases.
-
Data Summary: Condition Impact
| Parameter | Condition A (Recommended) | Condition B (Standard) | Condition C (Avoid) |
| Solvent | DCM / TFA | THF | DMF / Pyridine |
| pH Environment | Acidic (pH < 4) | Neutral | Basic (pH > 8) |
| Dominant Nucleophile | Thiol (-SH) | Competitive | Amine (-NH2) |
| S-to-N Transfer Risk | Blocked (Amine protonated) | Moderate | High (Rapid) |
| Primary Product | S-Acyl (Thioester) | Mixture | N-Acyl (Amide) |
References
-
Katritzky, A. R., et al. (2009). "Selective synthesis and structural elucidation of S-acyl- and N-acylcysteines." Journal of Organic Chemistry. Link
-
Pabbaraja, S., et al. (2013). "Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles." Taylor & Francis Online. Link
-
Hojo, H., et al. (2016). "The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters." Molecules. Link
-
Levoot, J., et al. (2002). "Stability Studies of N-Acylimidazoles." European Journal of Organic Chemistry. Link
Sources
Technical Support Center: Purification of Crude 2-Amino-6-chloropyridine-3-thiol
Welcome to the technical support guide for the purification of crude 2-Amino-6-chloropyridine-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key heterocyclic intermediate in high purity.
Introduction
2-Amino-6-chloropyridine-3-thiol is a valuable building block in medicinal chemistry and materials science. However, its synthesis can often yield a crude product contaminated with starting materials, byproducts, and degradation products. The presence of both a basic amino group and an acidic, easily oxidized thiol group presents unique purification challenges. This guide offers a structured, question-and-answer approach to common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-Amino-6-chloropyridine-3-thiol?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of a nitro group precursor. Therefore, you can anticipate the following impurities:
-
Unreacted Starting Material: Such as 2-amino-6-chloro-3-nitropyridine.[1][2]
-
Over-reduction Products: Where the chloro group is also reduced.
-
Oxidation Product (Disulfide): The thiol group is highly susceptible to oxidation, leading to the formation of the corresponding disulfide. This is often the most prevalent impurity.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other positional isomers may be present.[3]
-
Residual Reagents and Solvents: Reagents used in the synthesis (e.g., reducing agents, acids, bases) and solvents can be carried through.[4]
Q2: My crude product is a dark, oily substance, but the pure compound should be a solid. What happened?
A2: This is a common issue often referred to as "oiling out" and can be attributed to several factors:
-
High Impurity Load: A significant percentage of impurities can depress the melting point of the mixture, resulting in an oil or gum instead of a crystalline solid.
-
Rapid Precipitation/Cooling: If the product comes out of solution too quickly during a crystallization attempt, it doesn't have time to form an ordered crystal lattice and instead separates as an amorphous oil.[5][6]
-
Solvent Choice: The solvent used for the final workup or first purification attempt may be too nonpolar for your compound, causing it to "crash out" as an oil.[6]
Q3: I'm seeing my product decompose on my silica gel column. How can I prevent this?
A3: The thiol and amino groups on your compound can interact strongly with the acidic silica gel, leading to degradation or irreversible binding.
-
Tailing: The basic amino group interacts with acidic silanol groups on the silica surface, causing significant tailing of the product peak.[4]
-
On-Column Oxidation: The large surface area and presence of air can promote the oxidation of the thiol to a disulfide on the column.
To mitigate this, consider deactivating the silica gel by pre-treating it with a small amount of a volatile base, like triethylamine (typically 0.5-1% v/v), in your eluent.[4][6] This neutralizes the acidic sites and improves peak shape. Alternatively, using a different stationary phase like alumina or a polymer-based support can be beneficial.
Q4: How can I minimize the formation of the disulfide impurity during workup and purification?
A4: Preventing oxidation is key. Here are several strategies:
-
Work Under Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere of nitrogen or argon, especially when in solution.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with nitrogen or argon, or by freeze-pump-thaw cycles, can significantly reduce oxidation.
-
Acidify the Aqueous Phase: During an aqueous workup, keeping the pH slightly acidic will protonate the thiol group, making it less susceptible to oxidation.
-
Add a Reducing Agent: A small amount of a mild reducing agent, like dithiothreitol (DTT) or sodium bisulfite, can be added to solutions to prevent disulfide formation.[7]
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues during the purification process.
Issue 1: My crude NMR shows a complex mixture, and I don't know where to start.
Logical Approach to Purification Strategy
When faced with a complex crude mixture, a systematic approach is necessary. The choice of the first purification step is critical.
Workflow: Choosing Your Initial Purification Method
Caption: Decision workflow for initial purification strategy.
Explanation of Workflow:
-
Analyze the Crude Material: Before any purification attempt, analyze your crude product using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major components.[6]
-
Assess Physical State: If your product is a solid and the impurities are minor, direct recrystallization is often the most efficient first step.
-
Identify Key Impurities: If the main impurity is the disulfide, a reductive workup to convert the disulfide back to the desired thiol can simplify the subsequent purification.
-
Consider Liquid-Liquid Extraction: An acid-base extraction can be a powerful initial cleanup step to separate your amphoteric product from neutral organic impurities.[4]
-
Chromatography as a Final Polish: Column chromatography is best used after an initial bulk purification step, or when separating compounds of very similar polarity.[4][5]
Issue 2: Recrystallization attempts result in poor recovery or "oiling out."
Protocol: Systematic Recrystallization Solvent Screening
Recrystallization is a powerful technique for achieving high purity but is highly dependent on the choice of solvent.[5] The ideal solvent should dissolve the compound well when hot but poorly when cold.
Step-by-Step Protocol:
-
Small-Scale Screening: Place a few milligrams of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to screen are listed in the table below.
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves, it's a potential candidate.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent will be one in which the compound is sparingly soluble at room temperature but fully soluble at high temperatures, and which forms well-defined crystals upon cooling.[5]
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | High | Varies | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility and crystallization.[6] |
| Isopropanol | Medium | 82.6 | A common choice for compounds with both polar and nonpolar character. |
| Acetonitrile | Medium | 81.6 | Can be effective but ensure your compound is stable to heating in it. |
| Ethyl Acetate/Hexanes | Medium-Low | Varies | A good two-solvent system. Dissolve in minimal hot ethyl acetate and add hexanes dropwise until turbidity persists, then cool. |
| Toluene | Low | 110.6 | Useful for less polar impurities. |
Troubleshooting "Oiling Out": [5][6]
-
Cause: The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.
-
Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.
-
Solution 2: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Solution 3: Add a "seed crystal" (a tiny crystal of pure product) to induce crystallization.
Issue 3: Acid-Base extraction leads to emulsions or product loss.
Protocol: Optimized Acid-Base Extraction
This technique leverages the basicity of the amino group and the acidity of the thiol group to separate the product from neutral impurities.[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated aminopyridine will move to the aqueous layer. Separate the layers.
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is ~8-9. The product will precipitate or can be re-extracted with fresh organic solvent.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Troubleshooting Emulsions: [5]
-
Cause: Vigorous shaking or the presence of fine particulates.
-
Solution 1: Instead of shaking, gently invert the separatory funnel multiple times.
-
Solution 2: Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion.
-
Solution 3: If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
References
- Benchchem. (n.d.). Common impurities in commercial Pyridine-2-sulfonic acid.
- Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Thermo Fisher Scientific. (n.d.). 2-Amino-6-chloro-3-nitropyridine, 98%.
- Benchchem. (2025). Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol.
- ChemicalBook. (n.d.). 2-Amino-6-chloro-3-nitropyridine.
Sources
- 1. 2-Amino-6-chloro-3-nitropyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2-Amino-6-chloro-3-nitropyridine CAS#: 27048-04-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Purification Methods [sigmaaldrich.com]
Validation & Comparative
The Vanishing Signal: A Comparative Guide to FT-IR Analysis of Pyridine Thiol Tautomers
Executive Summary: The Tautomerism Challenge
For researchers in medicinal chemistry, pyridine thiols (e.g., 2-mercaptopyridine) represent a unique analytical paradox. While chemically classified as thiols, their FT-IR spectra frequently fail to exhibit the characteristic S-H stretching band (
This guide objectively compares FT-IR spectroscopy against Raman and NMR alternatives for analyzing this class of compounds. The core insight is that for pyridine thiols, the absence of the S-H band is not an experimental error but a structural confirmation of the thione tautomer, which dominates in both solid state and solution.
Technical Deep Dive: Thiol-Thione Equilibrium
To interpret the spectrum, one must understand the dynamic equilibrium. Pyridine-2-thiol exists in a tautomeric balance between the thiol (mercapto) form and the thione (thioamide) form.
The Mechanism
The proton transfers from the sulfur to the ring nitrogen, breaking aromaticity but gaining stability through the strong thioamide resonance.
-
Thiol Form (2SH): Aromatic ring, weak S-H dipole.
-
Thione Form (2S): Non-aromatic ring, strong C=S dipole, N-H bond.[1][2]
Thermodynamic Reality: In the solid state and most polar solvents, the thione form is favored by
Visualization: Tautomeric Signaling Pathway
Figure 1: The tautomeric equilibrium of 2-mercaptopyridine, highlighting the shift from S-H spectral markers to C=S/N-H markers in the dominant thione form.
Comparative Analysis: FT-IR vs. Alternatives[1][2][3]
Is FT-IR the right tool? The table below compares its efficacy against Raman and NMR for this specific application.
| Feature | FT-IR (Transmission/ATR) | Raman Spectroscopy | ¹H NMR (Solution) |
| Primary Detection | Thione Form (C=S, N-H) | Thiol/Disulfide (S-H, S-S) | Tautomer Ratio |
| S-H Sensitivity | Low. S-H is a weak dipole; often obscured by noise or H-bonding. | High. S-H is highly polarizable; appears as a sharp, distinct peak if present. | N/A. Proton exchange often broadens the signal. |
| C=S Detection | Excellent. Strong dipole change (1100–1200 cm⁻¹). | Moderate. | Indirect (via Carbon shift). |
| Sample State | Solid (KBr/ATR) is ideal for thione detection. | Solid or Liquid.[3][4][5] Good for aqueous samples. | Solution only. Solvent heavily influences ratio. |
| Key Limitation | "False Negative" risk: Absence of S-H band can be misinterpreted as sample degradation. | Fluorescence interference in colored pyridine derivatives. | Requires deuterated solvents; cannot assess solid-state polymorphism. |
| Verdict | Best for Quality Control (confirming solid-state identity). | Best for Mechanistic Study (hunting for the elusive thiol form). | Best for Quantitation (calculating |
Experimental Protocol: Validated FT-IR Workflow
This protocol is designed to prevent "ghost" readings and ensure the spectral features you see are real.
Method A: Transmission FT-IR (KBr Pellet)
Preferred for high-resolution analysis of the fingerprint region.
Reagents: Spectroscopic grade KBr (dried at 110°C), 2-mercaptopyridine derivative.
-
Desiccation (Critical): KBr is hygroscopic. Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, obscuring the N-H and C=C/C=N regions. Self-Validation: Run a "blank" KBr pellet first. If -OH peaks appear, re-dry the KBr.
-
Grinding: Mix sample with KBr (ratio 1:100). Grind in an agate mortar until a fine, non-reflective powder is obtained. Causality: Coarse particles cause "Christiansen effect" scattering, distorting the baseline and peak shapes.
-
Pressing: Press at 8–10 tons for 2 minutes under vacuum.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (to resolve sharp aromatic bands).
-
Scans: 32–64.
-
Method B: ATR-FTIR (Attenuated Total Reflectance)
Preferred for rapid screening.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect background with the anvil dry and clean.
-
Sample Contact: Place solid powder on the crystal. Apply maximum pressure (using the slip-clutch mechanism) to ensure intimate contact. Note: Poor contact weakens the already subtle diagnostic bands.
Spectral Interpretation Guide
Do not look for the S-H stretch first. Look for the Thione markers.
The "Missing" S-H Stretch (2500–2600 cm⁻¹)
-
Observation: Usually a flat baseline in this region.
-
Meaning: The molecule is in the Thione form.
-
Exception: If you see a weak band here, check for S-S (disulfide formation due to oxidation, typically 400–500 cm⁻¹ in Raman, but weak in IR) or verify if the sample is a specific derivative that locks the thiol form.
The Thione Fingerprint (1100–1200 cm⁻¹)
-
Observation: A strong, sharp band around 1130–1140 cm⁻¹ .
-
Assignment:
(C=S stretching). -
Validation: This band should be absent in S-alkylated derivatives (e.g., 2-methylthiopyridine).
The N-H/O-H Region (2800–3200 cm⁻¹)
-
Observation: A broad, intense feature often extending from 2800 to 3200 cm⁻¹.
-
Assignment:
involved in strong intermolecular Hydrogen bonding (Dimerization). -
differentiation: Unlike a sharp free N-H (3400 cm⁻¹), this "associated" band confirms the dimeric thione structure in the solid state.
Workflow Diagram: Decision Matrix
Figure 2: Logical workflow for interpreting pyridine thiol spectra. Note that the "No" path for S-H leads to the primary confirmation step.
References
-
Beleoso, A. et al. (2002). 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.[2][6] A comparative experimental and computational study. Journal of Organic Chemistry.
-
NIST Chemistry WebBook. 2-Mercaptopyridine-N-oxide Infrared Spectrum. National Institute of Standards and Technology.
-
Thermo Fisher Scientific. FTIR Educational Experiment Package: Theory and Functional Group Identification.
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups.
-
Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.
Sources
- 1. 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. pubs.acs.org [pubs.acs.org]
Mass spectrometry fragmentation pattern of 2-Amino-6-chloropyridine-3-thiol
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Amino-6-chloropyridine-3-thiol , a critical heterocyclic building block in medicinal chemistry (often used in the synthesis of SHP2 inhibitors and other kinase-targeting drugs).
This document is structured to serve as a Publish Comparison Guide , objectively evaluating the mass spectral "performance"—defined here as the identifiability, ionization efficiency, and fragmentation specificity —of this compound against its most common structural isomers and synthetic impurities.
CAS: 45644-21-1 Formula: C₅H₅ClN₂S Monoisotopic Mass (³⁵Cl): 160.0148 Da Molecular Weight: 160.62 g/mol
Executive Summary: The Analytical Challenge
In drug development, the integrity of the aminopyridine-thiol scaffold is paramount. The primary analytical challenge lies in differentiating 2-Amino-6-chloropyridine-3-thiol (6-Cl isomer) from its regioisomer 2-Amino-5-chloropyridine-3-thiol (5-Cl isomer) and its oxidative byproduct, the disulfide dimer .
This guide establishes that while both isomers share identical molecular ions ([M+H]⁺ = 161.01), they exhibit distinct fragmentation kinetics driven by the "ortho-effect" of the 6-chloro substituent relative to the ring nitrogen.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following LC-MS/MS and GC-MS protocols are recommended. These protocols are designed to be self-validating by monitoring specific "qualifier" ions.
LC-ESI-MS/MS Protocol (High Resolution)
-
Instrument: Q-TOF or Orbitrap (Resolving Power > 30,000).
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 10 mins (C18 Column).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone cleavages.
GC-EI-MS Protocol (Structural Fingerprinting)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Inlet Temp: 250°C (Note: Thiols are thermally labile; ensure liner is deactivated to prevent on-column oxidation).
-
Derivatization (Optional but Recommended): S-methylation (using MeI) or TMS-derivatization is often required to prevent disulfide formation in the injector port.
Fragmentation Analysis: The 6-Chloro Signature
Precursor Ion & Isotopic Pattern
In ESI+ mode, the compound forms a stable protonated molecule [M+H]⁺ .
-
m/z 161.01 (³⁵Cl isotope, 100% relative abundance)
-
m/z 163.01 (³⁷Cl isotope, ~32% relative abundance)
-
Validation Check: The 3:1 intensity ratio of m/z 161:163 is the first checkpoint for confirming the presence of the chlorine atom.
Primary Fragmentation Pathways (ESI-CID)
Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes three competitive pathways. The 6-chloro position facilitates specific ring-opening mechanisms that differ from the 5-chloro analog.
Pathway A: Deamination (Loss of NH₃)
-
Transition: m/z 161 → m/z 144
-
Mechanism: The protonated 2-amino group undergoes heterolytic cleavage.
-
Significance: High abundance in lower collision energies (10-20 eV).
Pathway B: Loss of Hydrogen Sulfide (Loss of H₂S)
-
Transition: m/z 161 → m/z 127
-
Mechanism: Intramolecular proton transfer from the ring nitrogen or amino group to the thiol, followed by elimination.
-
Significance: Diagnostic for the presence of the free thiol group (disulfides do not show this immediate loss).
Pathway C: The "Ortho-Chloro" Elimination (Loss of HCl)
-
Transition: m/z 161 → m/z 125
-
Mechanism: Unique to the 6-chloro isomer. The proximity of the ring nitrogen (N1) to the chlorine (C6) allows for a specific elimination of HCl, often coupled with ring contraction.
-
Differentiation Factor: This pathway is significantly suppressed in the 5-chloro isomer, where the chlorine is meta to the ring nitrogen.
Visualization of Fragmentation Pathways[1][2]
Figure 1: The primary ESI+ fragmentation pathways showing competitive neutral losses of Ammonia, Hydrogen Sulfide, and Hydrogen Chloride.
Comparative Performance Guide
This section compares the 2-Amino-6-chloropyridine-3-thiol against its primary interferents.
Comparison Table: 6-Cl vs. 5-Cl Isomer vs. Disulfide
The following table summarizes the diagnostic ions required to distinguish the target compound from its isomer and dimer.
| Feature | Target: 6-Chloro Isomer | Alternative: 5-Chloro Isomer | Impurity: Disulfide Dimer |
| Precursor (m/z) | 161.01 | 161.01 | 319.00 ([M+H]⁺) |
| Primary Base Peak | m/z 127 (-H₂S) or 144 (-NH₃) | m/z 144 (-NH₃) | m/z 161 (Monomer ion) |
| Diagnostic Marker | m/z 125 (Loss of HCl) | Absent/Very Low (m/z 125) | m/z 286 (-S, -Cl complex) |
| Mechanism Note | Cl is ortho to Ring N; labile. | Cl is meta to Ring N; stable. | S-S bond cleavage dominates. |
| Isotope Pattern | 3:1 (Cl) | 3:1 (Cl) | 9:6:1 (Cl₂) |
Detailed Differentiation Logic
1. Distinguishing from 5-Chloro Isomer: The 6-chloro substituent is adjacent to the pyridine nitrogen. Under collision conditions, the inductive effect of the ring nitrogen weakens the C-Cl bond more effectively than in the 5-position.
-
Observation: In the MS/MS spectrum, the ratio of the m/z 125 peak (loss of HCl) to the m/z 144 peak (loss of NH₃) is typically higher for the 6-chloro isomer than the 5-chloro isomer.
2. Distinguishing from Disulfide Dimer: During ESI, thiols can oxidize to disulfides (2 R-SH → R-S-S-R). The dimer appears at m/z 319 .
-
Trap: In-source fragmentation of the dimer can generate a peak at m/z 161 (the monomer).
-
Solution: Check the precursor isolation window. If selecting m/z 161 yields a "clean" spectrum, it is the monomer. If m/z 319 is present in the full scan, the m/z 161 observed may be an artifact.
Decision Tree for Identification
Figure 2: Workflow for distinguishing the target compound from its regioisomer and oxidative impurities.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Aminopyridine (Analogous Fragmentation). National Institute of Standards and Technology.[2] [Link]
-
Sekiya, S., et al. (2005).[3] Mechanistic elucidation of the formation of reduced 2-aminopyridine-derivatized oligosaccharides. Rapid Communications in Mass Spectrometry. [Link]
-
University of Bristol. (2024). Mass Spectrometry Interpretation: Isotope Patterns of Chlorine and Sulfur. School of Chemistry. [Link]
Sources
Comparative Reactivity Guide: 2-Amino-6-chloropyridine-3-thiol vs. 2-Aminopyridine-3-thiol in Advanced Synthesis
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the thermodynamic and kinetic causality that dictates the behavior of these two critical building blocks. While both compounds share a 2-amino-3-thiol pyridine core, the introduction of a single halogen at the C6 position fundamentally alters their chemoselectivity, nucleophilicity, and application in drug discovery and materials science.
Mechanistic Causality: Electronic & Steric Profiling
Understanding the reactivity of these compounds requires analyzing the push-pull electronic dynamics within the pyridine ring.
The Unsubstituted Baseline: 2-Aminopyridine-3-thiol
In 2-Aminopyridine-3-thiol , the pyridine ring is highly electron-rich. The C2-amino and C3-thiol groups exert a strong resonance (+R) effect, pushing electron density into the aromatic system.
-
Causality: This high electron density makes the molecule an exceptionally potent nucleophile. It is frequently utilized as a bidentate ligand to form stable, high-spin monomeric complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II)[1]. Furthermore, its strong nucleophilicity makes it a critical building block in the synthesis of complex pharmaceuticals, including highly selective DAGLα inhibitors used in neuroinflammation research[2].
The Halogenated Variant: 2-Amino-6-chloropyridine-3-thiol
The substitution of a chlorine atom at the C6 position introduces a strong inductive electron-withdrawing effect (-I).
-
Causality 1 (Attenuated Nucleophilicity): The -I effect pulls electron density away from the C2-amino and C3-thiol groups. This slightly lowers the pKa of the thiol and dampens the overall nucleophilicity of the molecule compared to the unsubstituted baseline.
-
Causality 2 (Enhanced Electrophilicity): The C6-position becomes highly activated. The electron-deficient nature of the pyridine ring (enhanced by the ortho/para directing effects of the ring nitrogen) makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This provides an orthogonal functionalization handle that the baseline molecule lacks.
-
Causality 3 (Accelerated Rearrangements): In complex cyclizations like the Smiles rearrangement, the additive electron-withdrawing effect of the pyridine nitrogen and the C6-chlorine stabilizes the anionic Meisenheimer transition state, significantly accelerating the intramolecular nucleophilic attack[3].
Visualizing Divergent Reactivity
Caption: Divergent reactivity pathways of chlorinated vs. unsubstituted aminopyridinethiols.
Quantitative Data & Reactivity Comparison
To guide synthetic planning, the following table summarizes the comparative physicochemical and reactive properties of both compounds.
| Property | 2-Aminopyridine-3-thiol | 2-Amino-6-chloropyridine-3-thiol |
| CAS Number | 110402-20-5 | 110402-22-7 |
| Molecular Weight | 126.18 g/mol | 160.62 g/mol |
| Primary Role | N,S-Bidentate Ligand, Nucleophile | Bifunctional Scaffold, SNAr Precursor |
| Nucleophilicity (N, S) | High (Electron-rich core) | Moderate (Attenuated by -I effect of Cl) |
| C6 Electrophilicity | Low (Inert C-H bond) | High (Activated C-Cl bond, SNAr active) |
| Smiles Rearrangement Rate | Baseline | Accelerated (Stabilized transition state) |
| Metal Coordination | Strong bidentate (N,S) chelation | Modulated by C6 sterics and electronics |
Experimental Workflows & Self-Validating Protocols
The following protocols demonstrate how the structural differences dictate experimental conditions. Every step is designed as a self-validating system to ensure scientific integrity.
Protocol A: Synthesis of Azaphenothiazine Cores via Smiles Rearrangement
Targeting: 2-Amino-6-chloropyridine-3-thiol
Causality: The synthesis of azaphenothiazines requires an initial S-arylation followed by an intramolecular N-attack. The C6-chlorine accelerates this by stabilizing the intermediate anion[3]. An alkaline medium is strictly required to maintain the thiol as a highly nucleophilic thiolate and to subsequently deprotonate the amine for cyclization.
-
Thiolate Formation: Dissolve 2-amino-6-chloropyridine-3-thiol (1.0 eq) in anhydrous DMF. Add finely powdered KOH (2.5 eq). Stir at room temperature for 15 minutes.
-
S-Arylation: Slowly add the halogenated arene (e.g., 2,3-dichloro-1,4-naphthoquinone) (1.0 eq). Heat the mixture to 80°C for 2 hours.
-
Smiles Rearrangement & Cyclization: Elevate the temperature to 120°C. The strongly alkaline medium forces the deprotonation of the C2-amino group, triggering the intramolecular nucleophilic attack and expulsion of the leaving group.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The initial S-arylation consumes the free thiol (disappearance of S-H stretch at ~2550 cm⁻¹ in FTIR). Complete cyclization is confirmed by the emergence of a highly fluorescent blue spot under 254 nm UV light, characteristic of the conjugated azaphenothiazine core.
Caption: Step-by-step mechanistic workflow for the Smiles rearrangement to form azaphenothiazines.
Protocol B: Orthogonal SNAr Functionalization at C6
Targeting: 2-Amino-6-chloropyridine-3-thiol (Exclusive Pathway)
Causality: To selectively functionalize the C6 position without cross-reacting the free C3-thiol, the thiol must first be transiently protected (e.g., as a disulfide or via a bulky protecting group), or the reaction must be run under strictly controlled stoichiometric conditions where the incoming nucleophile outcompetes intramolecular side reactions.
-
Preparation: Dissolve 2-amino-6-chloropyridine-3-thiol (1.0 eq) in a polar aprotic solvent (DMSO) to leave the incoming nucleophile unsolvated and highly reactive.
-
Amine Addition: Add a secondary amine (e.g., morpholine, 1.2 eq) and K2CO3 (2.0 eq). Causality: K2CO3 acts as a non-nucleophilic base to neutralize the generated HCl, preventing the protonation and deactivation of the morpholine.
-
Heating: Stir at 100°C for 12 hours. The electron-deficient C6 position undergoes smooth displacement of the chloride ion.
-
Self-Validation Checkpoint: Quench with water and extract with EtOAc. LC-MS analysis will show a mass shift of +49 Da (loss of Cl isotope pattern, addition of morpholine), confirming successful C6-amination.
References
- Source: National Institutes of Health (NIH)
- Novel Co(II), Ni(II), Cu(II), and Zn(II)
- The Smiles rearrangement in the syntheses of azaphenothiazines. Part II.
- Dictionary of Organic Compounds (Eighth Supplement)
Sources
Validating Purity of 2-Amino-6-chloropyridine-3-thiol via Melting Point: Methodological Comparison and Performance Benchmarking
Executive Summary
Target Molecule: 2-Amino-6-chloropyridine-3-thiol CAS Registry Number: 110402-22-7 Chemical Class: Aminopyridine Thiol Critical Application: Intermediate for kinase inhibitors and heterocyclic drug scaffolds.[1]
Determining the melting point (MP) of 2-Amino-6-chloropyridine-3-thiol is not merely a physical characterization; it is a critical stability assay.[1] Unlike stable organic solids, this compound contains a free thiol (-SH) group adjacent to an amine (-NH2) on a pyridine ring.[1] This structural motif makes it highly susceptible to oxidative dimerization, forming the disulfide impurity 2,2'-diamino-6,6'-dichloro-3,3'-dipyridyl disulfide .[1]
This guide compares the performance of the Standard Capillary Method against Differential Scanning Calorimetry (DSC) , demonstrating why advanced thermal analysis is the superior "alternative" for validating the integrity of this labile intermediate.[1]
Part 1: The Stability Challenge
Before attempting MP determination, researchers must understand the degradation mechanism that invalidates standard testing protocols.[1]
-
The Thiol: Low melting point (typically < 100°C for similar analogs), sharp transition.[1]
-
The Disulfide (Impurity): High melting point (often > 150°C), broad transition.[1]
Diagnostic Heuristic:
If your sample melts above 150°C , you are likely measuring the disulfide degradation product, not the target thiol.[1]
Part 2: Methodological Comparison (The Alternatives)
We compare the industry-standard Automated Capillary Method with the high-fidelity alternative, Differential Scanning Calorimetry (DSC) .[1]
| Feature | Method A: Capillary Melting Point (Standard) | Method B: Differential Scanning Calorimetry (DSC) (Alternative) |
| Principle | Visual observation of phase change (Solid | Measurement of heat flow (Endothermic/Exothermic events). |
| Oxidation Risk | High. The sample is exposed to trapped air in the capillary.[1] Slow ramp rates promote in-situ oxidation.[1] | Low. Sample is crimped in a hermetic pan, often under Nitrogen purge.[1] |
| Detection of Impurities | Limited. Disulfides may dissolve in the melt, broadening the range but masking the true MP.[1] | Superior. Distinct endotherms separate the thiol melt from the disulfide melt or decomposition exotherms.[1] |
| Sample Requirement | High (~2–5 mg).[1] | Low (~1–3 mg).[1] |
| Precision | ||
| Verdict | Suitable for rough purity checks of fresh batches.[1] | Required for stability profiling and reference standard characterization.[1] |
Part 3: Experimental Protocols
Protocol A: Optimized Capillary Method (Minimizing Oxidation)
Use this method for routine QC of fresh synthesis batches.[1]
-
Sample Prep: Dry the sample under vacuum at room temperature for 1 hour to remove solvent residues (solvents depress MP).
-
Packing: Pack the capillary to a height of 2–3 mm. Crucial: Tap gently; do not force-pack, which traps oxygen pockets.[1]
-
Apparatus: Use an automated system (e.g., Mettler Toledo MP or Büchi).[1]
-
Ramp Rate Strategy:
-
Observation: Record the Meniscus Point (first clear liquid) and Clear Point (complete melt).
Protocol B: DSC Method (The Gold Standard)
Use this method for validation and when the capillary result is ambiguous.[1]
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Pan System: Aluminum hermetic pans with a pinhole lid (allows volatile release if decomposition occurs, but minimizes
entry).[1] -
Reference: Empty aluminum pan.
-
Program:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 200°C.
-
-
Analysis: Look for a sharp endotherm (melting) followed immediately by a potential exotherm (decomposition/oxidation).[1]
-
Interpretation: The onset temperature (
) of the first endotherm is the true melting point.
-
Part 4: Data Visualization & Logic Flow
The following diagram illustrates the decision logic for interpreting melting point data for 2-Amino-6-chloropyridine-3-thiol.
Caption: Decision tree for interpreting thermal analysis data of aminopyridine thiols. High melting points indicate oxidative degradation.[1]
Part 5: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13911673, 2-Aminopyridine-3-thiol (Analogous Structure).[1] PubChem. Available at: [Link]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. TA Instruments Application Library. Available at: [Link]
-
Sabino, J. R., et al. (2002).[1][2] 6-Aminopyridine-3-thiol.[1][3] Acta Crystallographica Section C. Available at: [Link]
Sources
- 1. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for 2-Amino-6-chloropyridine-3-thiol: A Comparative Guide
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Amino-6-chloropyridine-3-thiol requires navigating a minefield of chemical instabilities. This compound features three highly reactive moieties: a basic primary amine, a halogenated pyridine ring, and a free thiol group.
This guide objectively compares conventional HPLC approaches against optimized, state-of-the-art methodologies, providing the mechanistic causality and self-validating protocols necessary to achieve reproducible quantitation.
Mechanistic Bottlenecks in Analysis
To develop a reliable method, we must first understand why standard reversed-phase (RP-HPLC) methods fail when applied to this analyte.
The Thiol Conundrum: Oxidative Dimerization
Free thiols are notoriously unstable in aqueous environments, rapidly undergoing oxidative dimerization to form disulfides in the presence of dissolved oxygen or trace heavy metals[1]. If an unprotected sample is placed in an autosampler, the monomer peak will continuously degrade while a secondary, late-eluting disulfide peak emerges. This dynamic shift destroys quantitative accuracy and reproducibility.
The Aminopyridine Tailing Effect
The primary amine group attached to the pyridine ring is highly polar and basic (pKa ~5.2–6.0). On traditional silica-based C18 columns, this protonated basic moiety interacts strongly via secondary ion-exchange mechanisms with residual, unendcapped silanols[2]. This causes severe peak tailing, broadening, and a significant loss in the limit of detection (LOD).
Mechanistic pathway showing thiol oxidative degradation and stabilization via TCEP reduction.
Comparative Strategy Matrix
To overcome these challenges, analysts typically choose between pre-column derivatization or optimized direct injection using specialized columns and antioxidants. The table below summarizes the performance of three distinct analytical strategies.
| Parameter | Method A: Standard RP-HPLC | Method B: Pre-Column Derivatization | Method C: Mixed-Mode + TCEP (Optimized) |
| Column Chemistry | Standard C18 (100Å, 5µm) | Standard C18 (100Å, 5µm) | Mixed-Mode / Low-Silanol (e.g., Newcrom R1) |
| Sample Prep Time | < 5 mins | 30 - 45 mins | < 5 mins |
| Analyte Stability | < 2 hours (Rapid Oxidation) | > 24 hours (Stable Derivative) | > 24 hours (In-situ Reduction) |
| Peak Symmetry ( | 1.8 - 2.5 (Severe Tailing) | 1.1 - 1.3 (Good) | 0.9 - 1.1 (Excellent) |
| LOD (UV Detection) | ~5.0 µg/mL | ~0.5 µg/mL | ~0.1 µg/mL |
| Primary Drawback | Unusable for quantitation | Labor-intensive, reagent interference | Requires specialized column chemistry |
Experimental Protocols & Causality
Workflow comparison between pre-column derivatization and direct injection with TCEP.
Method B: Pre-Column Derivatization (The Traditional Fix)
This method utilizes 4,4'-dithiodipyridine (DTDP) or 2,2'-dithiodipyridine to react with the free thiol, forming a stable pyridyldithio derivative[3].
-
Causality: Derivatization permanently caps the reactive thiol, preventing unpredictable oxidation. Furthermore, the addition of the bulky, hydrophobic derivative group increases retention on a standard C18 column and enhances UV molar absorptivity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 10 mM solution of DTDP in MS-grade acetonitrile.
-
Reaction Mixture: In a 2 mL amber autosampler vial, combine 100 µL of the sample with 100 µL of the DTDP reagent and 800 µL of 0.1 M Phosphate Buffer (pH 7.0).
-
Incubation: Cap the vial and incubate in a thermoshaker at 40°C for 30 minutes to drive the nucleophilic substitution to completion.
-
Quenching: Add 10 µL of 10% Formic Acid to drop the pH < 3.0, quenching the reaction and stabilizing the derivative for RP-HPLC.
-
Analysis: Inject 10 µL onto a standard C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Self-Validating System Check: Always run a "Reagent Blank" (buffer + DTDP, no sample). DTDP and its leaving group (4-thiopyridone) will produce massive UV peaks. The method is only valid if the derivatized analyte peak is chromatographically resolved from these reagent peaks by at least
.
Method C: Direct Injection with Mixed-Mode Column & TCEP (The Optimized Product)
This is the superior, modern approach. It eliminates the 30-minute incubation by utilizing an in-situ antioxidant and a specialized column[2][4].
-
Causality: Tris(2-carboxyethyl)phosphine (TCEP) is added directly to the sample diluent. Unlike Dithiothreitol (DTT), TCEP does not contain a thiol group, meaning it will not produce a massive interfering peak in UV or MS[1]. To solve the aminopyridine tailing, a mixed-mode column (e.g., Newcrom R1 or Amaze HD) is used. These columns feature embedded polar or ion-pairing groups that electrostatically repel the protonated amine, completely bypassing silanol interactions and yielding perfectly symmetrical peaks[4].
Step-by-Step Protocol:
-
Mobile Phase Setup:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Diluent Preparation: Prepare a sample diluent consisting of 90% Mobile Phase A and 10% Mobile Phase B, spiked with 1 mM TCEP .
-
Sample Extraction: Dissolve or dilute the 2-Amino-6-chloropyridine-3-thiol sample in the TCEP-containing diluent. Vortex aggressively for 1 minute. The TCEP will instantly reduce any formed disulfides back to the target monomer.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. (Note: Avoid Nylon filters, as they can bind polar aminopyridines).
-
Analysis: Inject 5 µL onto a Mixed-Mode column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min, maintaining the column oven at 35°C.
-
Self-Validating System Check: To validate the reduction efficiency, inject an "aged" sample (left at room temperature for 24 hours without TCEP) to identify the retention time of the disulfide degradant. Then, add TCEP to that same vial, wait 5 minutes, and re-inject. The method is validated when the disulfide peak completely disappears and the monomer peak area is fully restored.
References
1.[3] High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease. PubMed / NIH. Available at: 2.[4] Separation of 3-Hydroxypyridine-2-thiol on Newcrom R1 HPLC column. SIELC Technologies. Available at: 3.[2] HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: 4.[1] Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC / NIH. Available at:
Sources
- 1. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 3-Hydroxypyridine-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the UV-Vis Absorption of 2-Amino-6-chloropyridine-3-thiol and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromophoric Nature of Substituted Pyridines
The UV-Vis absorption profile of a molecule is intrinsically linked to its electronic structure. In aromatic systems like pyridine, absorption in the UV region is typically attributed to π→π* and n→π* electronic transitions. The pyridine ring itself exhibits characteristic absorption bands, which are significantly influenced by the nature and position of substituents. Auxochromic groups, such as amino (-NH2) and thiol (-SH) groups, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the primary absorption bands. Conversely, the electronic effects of halogens like chlorine can also modulate the spectral properties. Understanding these substituent effects is crucial for predicting the absorption maxima of novel compounds like 2-Amino-6-chloropyridine-3-thiol.
Comparative Analysis of UV-Vis Absorption Maxima
To estimate the UV-Vis absorption maxima of 2-Amino-6-chloropyridine-3-thiol, we can analyze the experimentally determined values for structurally related compounds. The presence of the amino and thiol groups is expected to significantly influence the spectral properties of the chloropyridine core.
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| 2-Aminopyridine | 242, 262 (shoulder) | 11000, 788 | Acetonitrile |
| 2-Amino-3,5-dibromopyridine | 255 | 10160 | Acetonitrile |
| 2-Amino-5-chloropyridine | 348 (cut-off) | Not Reported | Not Reported |
| 2-Amino-3-nitro-6-chloropyridine | Not Reported | Not Reported | Not Reported |
| Pyridine derivatives (general) | 224 (π→π), 274 (n→π) | Not Reported | Not Reported |
Analysis:
-
2-Aminopyridine shows two distinct absorption bands, characteristic of the aminopyridine chromophore.[1]
-
The introduction of bromine atoms in 2-Amino-3,5-dibromopyridine results in a bathochromic shift of the primary absorption band to 255 nm, likely due to the electronic effects of the halogens.[1]
-
For 2-Amino-5-chloropyridine , a cut-off wavelength at 348 nm is reported, suggesting significant absorption in the near-UV region.[2]
-
General pyridine derivatives exhibit π→π* and n→π* transitions around 224 nm and 274 nm, respectively.[3]
Based on this comparative data, it is reasonable to predict that 2-Amino-6-chloropyridine-3-thiol will exhibit complex absorption bands in the UV region, likely between 250 nm and 350 nm. The presence of the thiol group, in addition to the amino and chloro substituents, is expected to further influence the electronic transitions, potentially leading to additional bathochromic shifts.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of 2-Amino-6-chloropyridine-3-thiol, the following detailed protocol is recommended. This procedure is designed to ensure accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 2-Amino-6-chloropyridine-3-thiol (purity >95%)
-
Solvent: Spectroscopic grade methanol or ethanol (or other suitable solvent in which the analyte is stable and soluble)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched 1 cm path length quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for determining the UV-Vis absorption maxima.
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh a precise amount of 2-Amino-6-chloropyridine-3-thiol and dissolve it in a known volume of the chosen spectroscopic grade solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in a range expected to give absorbance values between 0.1 and 1.0 (the optimal range for accuracy).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability. Set the wavelength range for scanning (e.g., 200-800 nm).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan to correct for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution. Place it in the sample holder and record the absorbance spectrum. Repeat this step for all working solutions, moving from the lowest to the highest concentration.
-
Data Analysis:
-
Overlay the obtained spectra to identify the wavelength(s) of maximum absorbance (λmax).
-
Using the absorbance value at a specific λmax for a solution of known concentration, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Structural Comparison of Key Compounds
The electronic properties and, consequently, the UV-Vis absorption of pyridine derivatives are highly dependent on their substitution patterns.
Caption: Chemical structures of the target compound and key comparators.
Conclusion
While direct experimental UV-Vis data for 2-Amino-6-chloropyridine-3-thiol is not currently published, a comparative analysis of structurally similar aminopyridine derivatives provides a strong basis for predicting its absorption characteristics. It is anticipated that the compound will exhibit significant absorption in the 250-350 nm range due to the combined electronic effects of the amino, chloro, and thiol substituents on the pyridine ring. The provided experimental protocol offers a comprehensive and reliable method for the empirical determination of its UV-Vis absorption maxima and molar absorptivity, which are critical parameters for its application in research and drug development.
References
-
Bulgarian Chemical Communications. (2017). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... Retrieved from [Link]
-
Sains Malaysiana. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
